(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQEDJXTXXZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599426 | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872362-98-6 | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Properties, Synthesis, and Applications
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused bicyclic nitrogen heterocycle, represents a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] This versatility is evidenced by its presence in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[1][3]
Derivatives of this scaffold are actively researched for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3] Notably, the imidazo[1,2-a]pyridine core is a critical component in the development of new therapeutics against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] Beyond pharmacology, the inherent fluorescence and photophysical properties of these compounds have opened avenues in materials science for applications as bioimaging probes and chemosensors.[1]
This guide focuses on a specific, valuable derivative: (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol . This compound serves as a crucial synthetic intermediate, providing a reactive hydroxyl handle on the 2-position and a methyl group on the 8-position of the core. These features allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize drug-like properties. This document provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its potential applications for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development.
Core Compound Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 872362-98-6 | [6] |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6] |
| Physical Form | Liquid | |
| SMILES | OCC1=CN2C(C(C)=CC=C2)=N1 | |
| InChI Key | USLQEDJXTXXZAC-UHFFFAOYSA-N | |
| Melting/Boiling Point | Not readily available in public literature. | [8] |
| Solubility | Not readily available in public literature. | [8] |
Structural Analysis
While a crystal structure for the title compound is not publicly available, data from its isomer, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, provides valuable structural insights.[9][10]
-
Planarity: The fused imidazo[1,2-a]pyridine ring system is largely planar, which facilitates π–π stacking interactions in a solid-state or biological context.[9][10]
-
Hydrogen Bonding: The primary alcohol group is a potent hydrogen bond donor (O-H), while the pyridine-like nitrogen (N1) of the imidazole ring acts as a hydrogen bond acceptor. In the crystal structure of the 5-methyl isomer, molecules form inversion dimers through strong O—H⋯N hydrogen bonds.[9] This capability is critical for molecular recognition at enzyme active sites or receptors.
-
Conformation: The methanol group is not coplanar with the heterocyclic ring. In the 5-methyl isomer, it is oriented nearly perpendicularly, a conformation that can influence its accessibility for further reactions or biological interactions.[9][10]
Predicted Spectroscopic Profile
Experimental spectra for this specific compound are not widely published. However, based on the known spectral data of related imidazo[1,2-a]pyridine derivatives, a predictive profile can be established for characterization purposes.[11][12]
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the C3-proton on the imidazole ring, a singlet for the C8-methyl group, a singlet for the C2-methylene (-CH₂OH) protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.
-
¹³C NMR: Nine distinct carbon signals are anticipated, corresponding to the seven carbons of the fused ring system, the methyl carbon, and the methylene carbon.
-
Mass Spectrometry: The nominal mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 162. The high-resolution mass should correspond to the exact mass of 162.0793 Da.[7] A common fragmentation pathway would be the loss of water [M-H₂O]⁺, resulting in a peak at m/z = 144.
Synthesis Methodology: A Validated Approach
The synthesis of this compound can be reliably achieved through a two-step sequence involving a classical cyclocondensation reaction followed by ester reduction. This approach is well-established for this class of heterocycles.[9][13]
Retrosynthetic Analysis & Workflow
The most logical synthetic disconnection is at the N1-C2 and N-C8a bonds of the imidazole ring, leading back to 3-methyl-2-aminopyridine and a two-carbon electrophilic synthon. A robust forward synthesis involves building an ester-substituted intermediate, which is then reduced to the target primary alcohol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of a closely related isomer and represents a field-proven methodology.[9]
Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-2-aminopyridine (1.0 eq). Dissolve it in absolute ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Reagent Addition: Add ethyl bromopyruvate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Causality: The initial reaction is an Sₙ2 alkylation of the nucleophilic pyridine ring nitrogen onto the α-bromo ester, forming a pyridinium salt intermediate.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature promotes an intramolecular condensation between the exocyclic amino group and the ketone of the pyruvate moiety, followed by dehydration to form the aromatic imidazole ring.
-
-
Workup: After cooling to room temperature, cool the mixture further in an ice bath (0 °C). Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Causality: The reaction generates HBr as a byproduct, which protonates the product. Neutralization is required to obtain the free base for extraction.
-
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Causality: LiAlH₄ is a highly reactive and moisture-sensitive reducing agent. An inert atmosphere and anhydrous conditions are critical for safety and efficacy. It is a potent hydride donor capable of reducing esters to primary alcohols.
-
-
Reagent Addition: Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Causality: This specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable precipitate.
-
-
Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by silica gel chromatography to obtain the final, pure this compound.
Chemical Reactivity and Synthetic Potential
The title compound is a versatile building block due to the presence of a reactive primary alcohol and a stable heterocyclic core.
Reactions of the Methanol Group
The -CH₂OH group can undergo a variety of standard alcohol transformations, allowing for the introduction of diverse functional groups.
-
Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) will yield the corresponding aldehyde, while strong oxidation (e.g., with KMnO₄ or Jones reagent) can produce the carboxylic acid.
-
Esterification/Acylation: Reaction with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) will form esters, which can act as prodrugs or modify solubility.
-
Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) can be used to introduce ether linkages.
Caption: Key synthetic transformations of the 2-methanol group.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate for building more complex drug candidates.
-
Scaffold for Library Synthesis: The hydroxyl group is an ideal attachment point for diversification. By converting it to other functionalities (esters, ethers, amines after conversion to a leaving group), large libraries of related compounds can be synthesized for high-throughput screening.
-
Modulation of Physicochemical Properties: The 8-methyl group and the 2-methanol group influence the molecule's lipophilicity, polarity, and metabolic profile. The alcohol provides a polar, hydrogen-bonding group that can enhance aqueous solubility and interaction with polar residues in a binding pocket. The methyl group can fill a hydrophobic pocket and may influence the orientation of the molecule within a target site.
-
Bioisosteric Replacement: The methanol group can be used as a starting point to create bioisosteres for other functional groups, such as amides or sulfonamides, which are common in drug molecules.
Safety and Handling
Proper laboratory safety protocols must be followed when handling this compound.
| Safety Aspect | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [8] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. | [8] |
| Storage | Store in a tightly closed container in a cool, dry place. | [8] |
Conclusion
This compound is a high-value chemical building block founded upon the medicinally significant imidazo[1,2-a]pyridine scaffold. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for medicinal chemists and researchers. The strategic placement of the methyl and methanol groups provides dual points for modification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics and advanced functional materials. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. capotchem.com [capotchem.com]
- 7. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. capotchem.com [capotchem.com]
- 9. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 872362-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, bearing the CAS number 872362-98-6, is a heterocyclic organic compound built upon the privileged imidazo[1,2-a]pyridine scaffold.[1] This bicyclic nitrogen-containing ring system is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and an exploration of the therapeutic potential of the broader imidazo[1,2-a]pyridine class of molecules. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this important chemical entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this heterocyclic system, underscoring its therapeutic relevance.[3][6]
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic and structural features. The fused imidazole and pyridine rings create a planar, aromatic system with a distinct distribution of electron density, which facilitates interactions with biological macromolecules. Furthermore, the scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects, including:
-
Anticancer
-
Antimycobacterial
-
Antiviral
-
Anti-inflammatory
-
Anxiolytic
-
Sedative-hypnotic
This wide range of activities has made the imidazo[1,2-a]pyridine scaffold a focal point for the development of novel therapeutic agents targeting a variety of diseases.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 872362-98-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Liquid | [1] |
| SMILES | CC1=CC=CN2C1=NC(=C2)CO | [7] |
| InChI | 1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3 | [1] |
Spectroscopic Data: While specific, publicly available spectra for this compound are not readily found in the searched literature, typical spectroscopic features for this class of compounds can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group at the 8-position, and signals corresponding to the methylene and hydroxyl protons of the methanol substituent at the 2-position.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the fused heterocyclic rings and the methyl and methanol carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Predicted m/z values for common adducts include [M+H]⁺ at 163.08660 and [M+Na]⁺ at 185.06854.[7]
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic route starts from 2-amino-3-methylpyridine.
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
This protocol is a representative example based on general synthetic methods for imidazo[1,2-a]pyridines and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halocarbonyl compound like bromoacetaldehyde diethyl acetal (1.1 eq).
-
The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is then treated with an acidic aqueous solution to hydrolyze the acetal, yielding the aldehyde.
-
The product, 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise with stirring.
-
Allow the reaction to proceed at room temperature for a few hours until the aldehyde is fully consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, can be further purified by column chromatography if necessary.
Role in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively documented in the public domain, its structural features suggest it is a valuable building block and a potential pharmacophore in its own right. The imidazo[1,2-a]pyridine core is a known hinge-binding motif for various protein kinases, which are critical targets in oncology and other diseases.
Potential Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives:
-
Kinase Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can form crucial hydrogen bonds with the hinge region of protein kinases, a key interaction for potent inhibition. The substituent at the 2-position, in this case, a hydroxymethyl group, can be further modified to explore interactions with the solvent-exposed region of the kinase active site, potentially enhancing potency and selectivity.
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.
-
Antimycobacterial Agents: The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis, including multidrug-resistant strains.
Structure-Activity Relationship (SAR) Insights:
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The 8-methyl group in the target compound can influence the electronic properties and steric profile of the molecule, potentially affecting its binding affinity and selectivity for specific biological targets. The 2-hydroxymethyl group provides a handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, to explore the SAR and optimize the pharmacological properties.
Logical Relationship of Imidazo[1,2-a]pyridine in Drug Discovery:
Caption: The central role of the imidazo[1,2-a]pyridine scaffold in drug discovery.
Conclusion
This compound (CAS No. 872362-98-6) is a valuable chemical entity rooted in the medicinally significant imidazo[1,2-a]pyridine scaffold. While detailed biological data for this specific compound is limited in publicly accessible literature, its structural features and the well-established pharmacological profile of its parent scaffold make it a compound of high interest for researchers in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and the broader context of its potential applications. As the quest for novel therapeutics continues, this compound and its derivatives represent a promising area for further investigation and development.
References
- 1. (8-Methylimidazo 1,2-a pyridin-2-yl)methanol DiscoveryCPR 872362-98-6 [sigmaaldrich.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Physicochemical Properties and Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. Central to its identity is a precise molecular weight of 162.19 g/mol . This document delineates the fundamental physicochemical properties, including its molecular formula (C₉H₁₀N₂O) and key identifiers. We explore the broader context of the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous therapeutic agents.[1][2] Furthermore, this guide presents a detailed, plausible synthetic protocol and outlines standard characterization methodologies, such as mass spectrometry and NMR, that are crucial for structural verification and purity assessment. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block in the synthesis of novel, biologically active molecules.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered immense attention in the field of drug discovery.[3] Its rigid structure and unique electronic properties make it an ideal scaffold for interacting with a wide array of biological targets. This scaffold is recognized as a "privileged structure" because its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5]
The therapeutic relevance of this core is validated by its presence in several marketed drugs, such as:
-
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[5]
-
Alpidem: An anxiolytic agent.[5]
-
Saripidem: An anxiolytic agent.[4]
-
Olprinone: A phosphodiesterase 3 inhibitor used for acute heart failure.[2]
The versatility of the imidazo[1,2-a]pyridine core allows for functionalization at multiple positions, enabling medicinal chemists to fine-tune the steric and electronic properties of derivative compounds to optimize potency, selectivity, and pharmacokinetic profiles. This compound represents a key functionalized intermediate, providing a reactive hydroxyl group for further synthetic elaboration.
Core Compound Identity: this compound
The precise identification of a chemical entity is paramount for reproducible scientific research. This compound is unambiguously defined by its chemical structure and associated identifiers.
Figure 1: Chemical structure of this compound.
Physicochemical Properties and the Centrality of Molecular Weight
The molecular weight of a compound is a fundamental property derived from its molecular formula and is essential for all quantitative aspects of chemistry, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Average Molecular Weight | 162.19 g/mol | [7][9] |
| Monoisotopic Mass | 162.07932 Da | [8][10] |
| Appearance | Liquid (predicted/reported) | |
| Predicted XlogP | 1.3 | [8][10] |
Derivation and Significance of Molecular Weight
The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula:
-
(9 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 162.19 g/mol
This value is critical for laboratory work, such as preparing solutions of a specific molarity or determining theoretical yields in a synthesis.
In contrast, the monoisotopic mass (162.07932 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[8][10] This is the value that is experimentally determined with high precision by mass spectrometry and serves as the definitive confirmation of a compound's elemental composition.
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various established methods, most commonly involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][11]
Figure 2: A representative workflow for the synthesis and validation of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on established literature procedures for analogous compounds.[12]
-
Reaction Setup: To a round-bottom flask, add 3-methyl-2-aminopyridine (1.0 eq). Dissolve in absolute ethanol (10 mL per mmol of aminopyridine).
-
Reagent Addition: Add an aqueous solution of chloroacetaldehyde (40 wt. %, 1.2 eq) dropwise to the stirred solution at room temperature.
-
Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol for Characterization and Validation
The trustworthiness of any synthesis relies on rigorous analytical confirmation of the final product's identity and purity.
-
Mass Spectrometry (MS): Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive method to confirm the molecular weight. In positive ion mode, the compound will be observed as its protonated adduct, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 163.0866.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, a singlet for the methyl (CH₃) group protons, and a singlet for the methylene (CH₂) protons of the methanol group. The hydroxyl (OH) proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, confirming the presence of all carbon atoms in the molecule's unique electronic environments.
-
Applications and Relevance in Drug Discovery
This compound is not typically an end-product but rather a valuable heterocyclic building block . Its utility in drug discovery stems from the combination of the privileged imidazo[1,2-a]pyridine core and the synthetically versatile primary alcohol functional group.
The hydroxyl group serves as a chemical handle for a variety of subsequent reactions, including:
-
Esterification: To introduce diverse acyl groups.
-
Etherification: To append other molecular fragments.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid, which opens up further synthetic pathways (e.g., reductive amination, amide coupling).
By using this compound as a starting material, research organizations can rapidly generate libraries of novel, more complex molecules for screening against various biological targets, accelerating the discovery of new therapeutic leads.[13][14]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound - CAS:872362-98-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. capotchem.com [capotchem.com]
- 10. PubChemLite - (8-methylimidazo[1,2-a]pyridin-3-yl)methanol (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine|CAS 88965-00-8 [benchchem.com]
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research in drug development.[2][3] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound (CAS No. 872362-98-6). We will proceed through a logical sequence of analytical techniques—Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography—explaining the causality behind each experimental choice and demonstrating how the convergence of data from these orthogonal methods provides a self-validating and irrefutable structural proof.
Foundational Analysis: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before dedicating resources to complex spectroscopic analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision (typically <5 ppm error). This allows for the confident determination of the molecular formula, which serves as the foundational constraint for all subsequent structural analysis. We utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the imidazopyridine ring are readily protonated.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer using a known standard immediately prior to the analysis to ensure mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Record the exact masses of the most abundant ions.
Data Interpretation & Validation
The primary objective is to match the experimentally observed exact mass with the theoretical mass calculated for the expected molecular formula, C₉H₁₀N₂O.[4] The presence of characteristic adducts like the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ further corroborates the molecular weight.
Table 1: HRMS Data for C₉H₁₀N₂O
| Ion Adduct | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 163.08660 | 163.0864 | -1.2 |
| [M+Na]⁺ | 185.06854 | 185.0683 | -1.3 |
A measured mass error of less than 5 ppm provides high confidence in the assigned molecular formula, ruling out other potential isobaric combinations.
Workflow Visualization
Caption: Workflow for molecular formula confirmation using HRMS.
Core Framework Assembly: 1D & 2D NMR Spectroscopy
Expertise & Causality: With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise arrangement and connectivity of the atoms. The strategy is hierarchical:
-
1D NMR (¹H, ¹³C): To inventory the unique proton and carbon environments and their multiplicities.
-
DEPT-135: To differentiate between CH₃, CH₂, and CH signals.
-
2D COSY: To establish proton-proton (¹H-¹H) coupling networks, primarily for the aromatic spin system.[5]
-
2D HSQC: To correlate each proton with its directly attached carbon (¹J-coupling), assigning the carbon skeleton.[6]
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is the critical step for connecting molecular fragments and confirming the regiochemistry of the substituents.[7]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of hydroxyl protons, making them observable.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum, edited to distinguish CH/CH₃ from CH₂ signals.
-
Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.[6]
-
Predicted NMR Data & Interpretation
The following table summarizes the expected NMR data for this compound based on known chemical shift trends for this scaffold.[8][9][10][11]
Table 2: Predicted NMR Assignments for this compound in DMSO-d₆
| Position | δ ¹H (ppm), Mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 | - | ~150.0 (qC) | H3 → C2; H5' → C2 |
| C3 | ~7.8 (s, 1H) | ~110.0 (CH) | H3 → C2, C8a, C5' |
| C5 | ~7.9 (d, 7.0, 1H) | ~125.0 (CH) | H5 → C7, C8a |
| C6 | ~6.8 (t, 7.0, 1H) | ~113.0 (CH) | H6 → C8 |
| C7 | ~7.2 (d, 7.0, 1H) | ~123.0 (CH) | H7 → C5, C8a |
| C8 | - | ~130.0 (qC) | 8-CH₃ → C8, C7 |
| 8-CH₃ | ~2.5 (s, 3H) | ~17.0 (CH₃) | 8-CH₃ → C8, C7 |
| C8a | - | ~142.0 (qC) | H3 → C8a; H5 → C8a; H7 → C8a |
| C5' (CH₂OH) | ~4.6 (d, 5.5, 2H) | ~58.0 (CH₂) | H5' → C2, C3 |
| 5'-OH | ~5.4 (t, 5.5, 1H) | - | H5'-OH → C5' |
Interpretation Narrative:
-
¹H NMR & COSY: The aromatic region is expected to show three coupled protons (H5, H6, H7) characteristic of a tri-substituted pyridine ring. A COSY experiment would show a clear correlation path from H5 to H6 and from H6 to H7. The methyl group (8-CH₃) will appear as a singlet, as will the imidazole proton (H3). The methylene protons (H5') will be a doublet coupled to the hydroxyl proton (5'-OH), which in turn will be a triplet (in DMSO-d₆).
-
¹³C NMR & HSQC: The ¹³C spectrum should reveal 9 distinct carbon signals. An edited HSQC experiment is crucial for unambiguous assignment.[5] It directly links the proton signals for H3, H5, H6, H7, 8-CH₃, and H5' to their corresponding carbon signals, as detailed in Table 2.
-
HMBC - The Definitive Connection: The HMBC spectrum provides the final, irrefutable proof of the structure.[7] The key correlations that lock the regiochemistry are:
-
Methyl Group Placement: A strong correlation from the methyl protons (8-CH₃) to the quaternary carbon C8 and the protonated carbon C7 confirms the methyl group is at the 8-position.
-
Methanol Group Placement: A clear correlation from the methylene protons (H5') to the quaternary carbon C2 and the protonated carbon C3 confirms the methanol substituent is at the 2-position.
-
Ring Fusion: Correlations from H5 and H7 to the bridgehead carbon C8a confirm the fusion of the imidazole and pyridine rings.
-
Visualization of Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.
Absolute Confirmation: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides a definitive structure in solution, Single-Crystal X-ray Crystallography offers the "gold standard" for absolute structural proof in the solid state.[12] It resolves any ambiguity and provides precise, three-dimensional data on bond lengths, bond angles, and intermolecular interactions. The methodology can be confidently adapted from published structures of close isomers like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[13][14]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The goal is to obtain single, defect-free crystals.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Data Interpretation & Validation
The result is a 3D model of the molecule that visually confirms the connectivity established by NMR. The crystallographic data provides ultimate validation. For a related isomer, the imidazo[1,2-a]pyridine moiety was found to be approximately planar.[13] Similar planarity would be expected for the 8-methyl derivative. The crystal structure also reveals how molecules pack together, often through hydrogen bonding (e.g., from the methanol's O-H to a nitrogen on an adjacent molecule) and π–π stacking interactions.[13][15]
Table 3: Representative Crystallographic Data (based on 5-methyl isomer[13])
| Parameter | Value |
|---|---|
| Chemical formula | C₉H₁₀N₂O |
| Molar Mass | 162.19 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules/unit cell) | 2 |
| Final R-factor (R1) | < 0.05 |
An R-factor below 0.05 indicates an excellent refinement and a highly reliable structure.
Workflow Visualization
Caption: Workflow for single-crystal X-ray crystallography analysis.
Conclusion
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS establishes the elemental formula, a comprehensive suite of 1D and 2D NMR experiments pieces together the atomic connectivity and confirms the specific isomer, and single-crystal X-ray crystallography provides the final, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a reliable foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Guide
Introduction
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a derivative of the versatile imidazo[1,2-a]pyridine scaffold, represents a significant building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged structure, appearing in numerous pharmacologically active compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution of a methyl group at the 8-position and a hydroxymethyl group at the 2-position modulates the electronic and steric properties of the molecule, influencing its biological targets and photophysical characteristics.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages predictive data and detailed analysis of closely related structural analogs to offer a robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for identification, characterization, and further derivatization.
Molecular Structure and Properties
The structural representation and key properties of this compound are outlined below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 162.19 g/mol | --INVALID-LINK-- |
| CAS Number | 872362-98-6 | --INVALID-LINK-- |
| Canonical SMILES | Cc1cccn2cc(CO)nc12 | --INVALID-LINK-- |
| InChI Key | USLQEDJXTXXZAC-UHFFFAOYSA-N | --INVALID-LINK-- |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; N4 [label="N", pos="0.0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="2.4,-1.2!"]; C7 [label="C", pos="2.4,0.0!"]; C8 [label="C", pos="1.2,0.6!"]; C9 [label="C", pos="0.0,0.0!"]; C10 [label="C", pos="-2.4,1.2!"]; O11 [label="O", pos="-3.6,0.6!"]; C12 [label="C", pos="1.2,1.8!"];
// Atom labels H3[label="H", pos="-2.1,-1.1!"]; H5[label="H", pos="1.2,-1.5!"]; H6[label="H", pos="3.3,-1.1!"]; H7 [label="H", pos="3.3,0.5!"]; H10a [label="H", pos="-2.4,2.1!"]; H10b [label="H", pos="-3.0,1.5!"]; H_O11 [label="H", pos="-4.2,1.1!"]; H12a [label="H", pos="0.6,2.4!"]; H12b [label="H", pos="1.8,2.4!"]; H12c [label="H", pos="1.8,1.5!"];
// Bonds edge [color="#202124"]; C9 -- N1; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C9 -- N4; C2 -- C10; C10 -- O11; C8 -- C12; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C10 -- H10a; C10 -- H10b; O11 -- H_O11; C12 -- H12a; C12 -- H12b; C12 -- H12c;
// Double bonds edge [penwidth=2]; C9 -- C8; C5 -- N4; C3 -- C2; C7 -- C6; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | d | 1H | H-5 | The H-5 proton is typically the most deshielded proton on the pyridine ring in this scaffold due to its proximity to the imidazole nitrogen and the fused ring system. In the phenyl analog, this signal appears at 7.97 ppm. |
| ~7.40 | s | 1H | H-3 | The proton on the imidazole ring (H-3) is expected to be a singlet. Its chemical shift will be influenced by the electron-donating nature of the hydroxymethyl group. |
| ~6.95 | d | 1H | H-7 | The H-7 proton is coupled to H-6. In the phenyl analog, this appears at 6.93 ppm. |
| ~6.70 | t | 1H | H-6 | The H-6 proton is coupled to both H-5 and H-7, resulting in a triplet. In the phenyl analog, this signal is observed at 6.66 ppm. |
| ~4.80 | s | 2H | -CH₂OH | The methylene protons adjacent to the oxygen and the aromatic ring are expected to be a singlet. The chemical shift is typical for a benzylic-type alcohol. |
| ~2.65 | s | 3H | -CH₃ | The methyl protons at the 8-position are expected to be a singlet in the aromatic region. The phenyl analog shows this peak at 2.67 ppm. |
| Variable | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-2 | The carbon bearing the hydroxymethyl group is expected to be significantly downfield. |
| ~145.5 | C-8a | A quaternary carbon in the fused ring system, its chemical shift is influenced by the adjacent nitrogen. The phenyl analog shows this at 146.2 ppm. |
| ~141.0 | C-5 | This carbon is deshielded due to its position in the pyridine ring. |
| ~127.0 | C-8 | The carbon bearing the methyl group. The phenyl analog shows this at 127.5 ppm. |
| ~123.5 | C-7 | Aromatic carbon in the pyridine ring. The phenyl analog shows this at 123.3 ppm. |
| ~112.0 | C-6 | Aromatic carbon in the pyridine ring. The phenyl analog shows this at 112.3 ppm. |
| ~109.0 | C-3 | The carbon in the imidazole ring, which is generally more shielded than the carbons in the pyridine ring. |
| ~60.0 | -CH₂OH | The methylene carbon attached to the hydroxyl group. |
| ~17.0 | -CH₃ | The methyl carbon at the 8-position. The phenyl analog shows this at 17.1 ppm. |
Mass Spectrometry (MS)
While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available through databases such as PubChem. This data is crucial for confirming the molecular weight and elemental composition of the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M+K]⁺ | 201.04248 |
| [M-H]⁻ | 161.07204 |
Data sourced from PubChem[2]
Infrared (IR) Spectroscopy
The predicted key IR absorption bands for this compound are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂-) |
| 1640-1500 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
Representative Synthesis of an Imidazo[1,2-a]pyridine Derivative
The following is a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of this compound. This protocol is based on the well-established condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an α-halocarbonyl reagent that can serve as a precursor to the hydroxymethyl group, for instance, 1,3-dihydroxyacetone or a protected version thereof (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on predictive methods and data from a close structural analog. The predicted ¹H and ¹³C NMR spectra, along with the predicted mass spectrometric and IR data, offer a comprehensive characterization that can aid in the identification and further investigation of this important heterocyclic compound. The provided synthetic protocol offers a practical starting point for its preparation in a laboratory setting. As with any predictive data, experimental verification is highly recommended when a pure sample of the compound becomes available.
References
Nuclear Magnetic Resonance (NMR) Analysis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] The specific analogue, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, incorporates key structural features—a methyl group at the 8-position and a hydroxymethyl group at the 2-position—that modulate its physicochemical properties and potential as a synthetic building block.[3][4]
Accurate structural elucidation and purity assessment are paramount for any downstream application, from biological screening to materials integration. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unambiguous insights into the molecular framework through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra.
This guide provides a comprehensive, in-depth analysis of the complete NMR assignment for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation and experimental design. The protocols and assignments described herein form a self-validating system for the confident characterization of this molecule.
Molecular Structure and Atom Numbering
A prerequisite for any NMR analysis is a standardized atom numbering system. The structure and IUPAC-recommended numbering for this compound are presented below. This convention will be used for all subsequent spectral assignments.
Figure 1: Molecular structure and atom numbering of this compound.
Part 1: One-Dimensional (1D) NMR Spectroscopy Analysis
1D NMR provides the foundational data for structural analysis, revealing the chemical environment and multiplicity of each magnetically active nucleus.
¹H NMR Analysis: The Proton Landscape
The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons (J-coupling), revealing connectivity.
-
Aromatic Region (δ 6.5-8.0 ppm): The imidazo[1,2-a]pyridine core is an aromatic 10 π-electron system.[5] The protons attached to this core (H5, H6, H7) exhibit distinct chemical shifts and coupling patterns. H5 is typically the most deshielded proton due to its proximity to the bridgehead nitrogen (N4), resulting in a downfield shift. H6 and H7 appear as coupled triplets or doublets of doublets, characteristic of a three-spin system on a pyridine ring.
-
Imidazole Proton (H3): The H3 proton on the imidazole ring appears as a distinct singlet, as it lacks adjacent proton coupling partners. Its chemical shift is influenced by the electron-donating nature of the N1 and the substituent at C2.
-
Methylene Protons (H9, -CH₂OH): The two protons of the hydroxymethyl group at C2 are diastereotopic and appear as a singlet around δ 4.7-4.9 ppm. The absence of splitting indicates no significant coupling to the hydroxyl proton, a common occurrence in solvents like DMSO-d₆ or due to rapid chemical exchange.
-
Methyl Protons (H11, -CH₃): The methyl group at C8 gives rise to a sharp singlet integrating to three protons, typically found in the upfield region (δ 2.4-2.6 ppm).
-
Hydroxyl Proton (H10, -OH): The hydroxyl proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet or a triplet if it couples to the adjacent methylene protons.
Table 1: Representative ¹H NMR Data for this compound (Data acquired in DMSO-d₆ at 400 MHz. Chemical shifts are illustrative and based on analyses of similar structures.)[6][7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.95 | d | 6.8 | 1H | H5 |
| 7.51 | s | - | 1H | H3 |
| 7.05 | d | 6.8 | 1H | H7 |
| 6.72 | t | 6.8 | 1H | H6 |
| 5.35 | t | 5.5 | 1H | H10 (-OH) |
| 4.68 | d | 5.5 | 2H | H9 (-CH₂) |
| 2.48 | s | - | 3H | H11 (-CH₃) |
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Given the molecule's asymmetry, all nine carbon atoms are expected to produce distinct signals.
-
Aromatic and Heteroaromatic Carbons (δ 105-150 ppm): The seven carbons of the fused ring system resonate in this region. Quaternary carbons (C2, C8, C8a) can be distinguished from protonated carbons (C3, C5, C6, C7) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. C2 is typically found significantly downfield due to its attachment to a nitrogen atom and the hydroxymethyl group.
-
Aliphatic Carbons (δ 20-60 ppm): The spectrum contains two signals in the aliphatic region: the methylene carbon (C9) of the hydroxymethyl group (around δ 58-60 ppm) and the methyl carbon (C11) at a more upfield position (around δ 16-18 ppm).
Table 2: Representative ¹³C NMR Data for this compound (Data acquired in DMSO-d₆ at 100 MHz. Assignments are confirmed by 2D NMR.)[7][9]
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 148.5 | C2 | Quaternary |
| 142.1 | C8a | Quaternary |
| 126.3 | C8 | Quaternary |
| 124.5 | C5 | CH |
| 122.8 | C7 | CH |
| 112.0 | C6 | CH |
| 108.9 | C3 | CH |
| 59.2 | C9 (-CH₂) | CH₂ |
| 16.7 | C11 (-CH₃) | CH₃ |
Part 2: Two-Dimensional (2D) NMR Correlation Spectroscopy
While 1D NMR provides the initial data, 2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations.[10]
¹H-¹H COSY: Mapping Proton Networks
The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] A cross-peak between two proton signals in the COSY spectrum provides definitive evidence of their connectivity.
-
Key Correlations:
-
A strong cross-peak between the signals at δ 7.95 (H5) and δ 6.72 (H6).
-
A strong cross-peak between the signals at δ 6.72 (H6) and δ 7.05 (H7). This confirms the H5-H6-H7 spin system of the pyridine ring.
-
A cross-peak between the methylene protons at δ 4.68 (H9) and the hydroxyl proton at δ 5.35 (H10), confirming the -CH₂OH moiety.
-
-
Absence of Correlations: The singlets for H3 and H11 show no cross-peaks, confirming their isolation from other proton networks.
Figure 2: Key ¹H-¹H COSY correlations for this compound.
¹H-¹³C HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[11] This is the most reliable method for assigning protonated carbon signals.
-
Workflow: By tracing a vertical line from a proton signal on one axis to a cross-peak, and then a horizontal line to the other axis, one can definitively link a proton assignment to a carbon assignment.
-
The ¹H signal at δ 7.95 ppm (H5) will correlate to the ¹³C signal at δ 124.5 ppm (C5).
-
The ¹H signal at δ 7.51 ppm (H3) will correlate to the ¹³C signal at δ 108.9 ppm (C3).
-
The ¹H signal at δ 4.68 ppm (H9) will correlate to the ¹³C signal at δ 59.2 ppm (C9).
-
The ¹H signal at δ 2.48 ppm (H11) will correlate to the ¹³C signal at δ 16.7 ppm (C11).
-
¹H-¹³C HMBC: Assembling the Full Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most crucial for full structural elucidation. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[11] This allows for the assignment of non-protonated (quaternary) carbons and confirms the connectivity between different molecular fragments.
-
Causality in Assignment:
-
Assigning Quaternary Carbons: The methyl protons (H11) are a powerful starting point. They will show a three-bond correlation to C7 and a two-bond correlation to the quaternary carbon C8, thus assigning C8 at δ 126.3 ppm.
-
Confirming Ring Fusion: The H5 proton will show a three-bond correlation to the bridgehead carbon C8a, and H7 will show a two-bond correlation to C8a, unambiguously assigning C8a at δ 142.1 ppm.
-
Positioning Substituents: The methylene protons (H9) will show a two-bond correlation to the quaternary carbon C2 (δ 148.5 ppm) and a three-bond correlation to C3 (δ 108.9 ppm). This definitively places the hydroxymethyl group at the C2 position. The H3 proton will also show a two-bond correlation to C2, further validating this assignment.
-
Figure 3: Selected long-range ¹H-¹³C HMBC correlations for structural confirmation.
Part 3: Experimental Protocols
The integrity of NMR data is built upon meticulous experimental execution. The following protocols are recommended for acquiring high-quality data for this compound.
Sample Preparation
-
Massing: Accurately weigh 10-15 mg of the compound for ¹H and 2D NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many polar compounds and its residual solvent peak does not obscure key signals. CDCl₃ can also be used, but the hydroxyl proton may exchange or be broadened.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Vortex gently until the sample is completely dissolved. A clear, particulate-free solution is critical.[11]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.
-
Sealing: Cap the NMR tube securely.
NMR Data Acquisition Workflow
The following is a logical workflow for a comprehensive analysis on a 400 MHz spectrometer.
Figure 4: Logical workflow for comprehensive NMR analysis.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 s
-
Relaxation Delay (d1): 2 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Acquisition Time: ~1.5 s
-
Relaxation Delay (d1): 2 s
-
-
¹H-¹H COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments (F1): 256-512
-
-
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4-8 per increment
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
¹H-¹³C HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8-16 per increment
-
Long-Range Coupling Constant: Optimized for 8 Hz to detect ²J and ³J correlations.[11]
-
Conclusion
The structural elucidation of this compound is systematically and robustly achieved through a combination of 1D and 2D NMR techniques. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum confirms the proton-proton connectivities within the pyridine ring and the hydroxymethyl side chain. The HSQC experiment serves as a bridge, linking the proton assignments to their directly attached carbons. Finally, the HMBC spectrum provides the critical long-range correlation data needed to assign quaternary carbons and piece together the entire molecular framework, confirming the regiochemistry of the substituents. This comprehensive analytical workflow provides a validated, trustworthy method for the definitive characterization of this important heterocyclic compound.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. (8-Methylimidazo 1,2-a pyridin-2-yl)methanol DiscoveryCPR 872362-98-6 [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. emerypharma.com [emerypharma.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Mass Spectrometry of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
The imidazo[1,2-a]pyridine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a vast range of pharmacological activities, making them subjects of intense study.[2][3] this compound (CAS No: 872362-98-6) is one such derivative, possessing a molecular formula of C₉H₁₀N₂O and a monoisotopic mass of 162.0793 Da.[4]
Mass spectrometry (MS) stands as an indispensable analytical technique in the pharmaceutical sciences, providing critical insights into molecular weight, structure, purity, and metabolic fate.[5][6] For novel compounds like this compound, a robust mass spectrometric method is paramount for unequivocal identification and characterization. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the mass spectrometric analysis of this compound, designed for researchers and drug development professionals.
Core Principles: Ionization and System Selection
The molecular structure of this compound dictates the optimal analytical approach. The presence of two basic nitrogen atoms—one in the pyridine ring and one in the imidazole ring—makes the molecule readily susceptible to protonation.
Choosing the Right Ionization Technique
For polar, non-volatile small molecules common in pharmaceutical research, Electrospray Ionization (ESI) is the premier choice.[7]
-
Expertise in Action: We select positive-ion ESI (+ESI) as the primary method. The molecule's basic nitrogens provide thermodynamically favorable sites for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺. This process is highly efficient and requires gentle ionization conditions, minimizing the risk of in-source fragmentation and preserving the integrity of the molecular ion.[8] While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could work, ESI is generally preferred for its sensitivity with pre-charged or easily protonated analytes. Gas Chromatography-Mass Spectrometry (GC-MS) would likely be unsuitable without derivatization due to the compound's polarity and relatively low volatility.[9][10]
The Synergy of Liquid Chromatography and Mass Spectrometry (LC-MS)
In any real-world scenario, such as analyzing a synthetic reaction output or a biological sample, the analyte will be part of a complex mixture. Therefore, coupling liquid chromatography with mass spectrometry (LC-MS) is essential.[11][12]
-
Causality of Experimental Choice: The LC system performs the critical function of separating the target compound from impurities, reaction byproducts, or matrix components before it enters the mass spectrometer.[11] This separation mitigates the phenomenon of ion suppression, where co-eluting species compete for ionization, potentially quenching the signal of the analyte of interest. A standard reversed-phase C18 column is an excellent starting point, offering robust separation of moderately polar compounds. The inclusion of a small percentage of an acid, typically 0.1% formic acid, in the mobile phase serves a dual purpose: it sharpens chromatographic peaks and provides a source of protons to facilitate efficient ionization in the ESI source.
Experimental Workflow: A Validating System
The following diagram outlines a self-validating workflow for the comprehensive analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. longdom.org [longdom.org]
- 12. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Biological Landscape of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific derivative, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a comprehensive technical exploration for researchers, scientists, and professionals in drug development. While direct and extensive biological data on this precise molecule is nascent, this document synthesizes information on the broader imidazo[1,2-a]pyridine class to infer potential activities, mechanisms of action, and to propose a structured approach for its biological characterization. We will delve into the synthetic chemistry, known therapeutic targets of the scaffold, and lay out a detailed roadmap for future investigation, thereby providing a foundational resource for unlocking the therapeutic potential of this compound.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6-heterocycle that has garnered significant attention in drug discovery.[3][4] Its rigid structure and synthetic tractability have led to the development of numerous compounds with a wide therapeutic spectrum.[1][2] Marketed drugs such as Zolpidem (an insomnia therapeutic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscore the clinical significance of this scaffold.[1][2] The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives include, but are not limited to, anticancer, antituberculosis, anti-inflammatory, antiviral, and anticonvulsant properties.[5][6]
The subject of this guide, this compound, is a specific analog within this important class. Its chemical structure is characterized by a methyl group at the 8-position and a methanol group at the 2-position of the imidazo[1,2-a]pyridine core. While this specific substitution pattern is not as extensively documented in the public domain as other derivatives, its structural features suggest a high potential for biological activity. This guide will, therefore, serve as a predictive and methodological resource, leveraging the wealth of knowledge on the parent scaffold to illuminate the path for the scientific exploration of this compound.
Synthetic Strategies and Characterization
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several efficient methods available. The Groebke–Blackburn–Bienaymé reaction (GBB reaction), a one-pot three-component reaction, is a notable and efficient method for generating substituted imidazo[1,2-a]pyridines.[5][7]
General Synthetic Approach: A Proposed Pathway
A plausible synthetic route to this compound would likely involve a multi-step process, starting with the appropriate substituted 2-aminopyridine.
Diagram of a Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate:
-
To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl bromopyruvate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction to this compound:
-
Suspend a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the ester intermediate in the same solvent to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the final product by chromatography or recrystallization.
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10N2O | [8] |
| Molecular Weight | 162.19 g/mol | |
| CAS Number | 872362-98-6 |
Known and Inferred Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
The biological activities of imidazo[1,2-a]pyridine derivatives are diverse and potent, suggesting that this compound could exhibit a range of effects.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer properties.[5] For instance, some derivatives act as covalent inhibitors of KRAS G12C, a key oncogenic driver.[5] The general mechanism involves the imidazo[1,2-a]pyridine core serving as a scaffold to position a reactive "warhead" that covalently binds to the target protein.[5] Other derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[9]
Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold is a key component of novel antituberculosis agents.[3][4] A prominent example is Telacebec (Q203), a clinical candidate that targets the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis.[4][10] This inhibition disrupts the bacterium's energy metabolism.[10] The structure-activity relationship (SAR) studies in this area have been extensive, highlighting the importance of substitutions at various positions of the imidazo[1,2-a]pyridine ring for potent activity.[4]
Nuclear Receptor Modulation
Derivatives of imidazo[1,2-a]pyridine have been identified as potent and selective agonists of the human constitutive androstane receptor (CAR, NR1I3).[11] CAR is a nuclear receptor that plays a crucial role in the metabolism of xenobiotics and endobiotics.[11] The ability to modulate CAR activity has therapeutic implications for metabolic and liver diseases.[11]
Other Potential Activities
The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its reported anti-inflammatory, analgesic, antiviral, and antiprotozoal activities.[6] For example, certain derivatives have shown potent activity against trypanosomatids, the parasites responsible for diseases like leishmaniasis and sleeping sickness, through bioactivation by parasitic nitroreductases.[12]
Proposed Experimental Workflow for Biological Characterization
To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended.
Diagram of the Proposed Experimental Workflow:
Caption: A tiered experimental workflow for the biological characterization of this compound.
Tier 1: Broad-Spectrum Initial Screening
-
Cytotoxicity Screening:
-
Objective: To assess the general cytotoxicity and potential anticancer activity.
-
Methodology:
-
Utilize a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Include a non-cancerous cell line (e.g., mouse embryonic fibroblasts, MEFs) to determine selectivity.
-
Employ a standard viability assay such as the MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50) after a 48-72 hour incubation period.
-
-
-
Antimicrobial Screening:
-
Objective: To evaluate the potential antibacterial and antituberculosis activity.
-
Methodology:
-
Determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (H37Rv strain).
-
Screen against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.
-
-
Tier 2: Elucidation of Mechanism of Action
Based on the results from Tier 1, further experiments should be designed to identify the molecular target and cellular mechanism.
-
If Anticancer Activity is Observed:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential targets.
-
Apoptosis and Cell Cycle Analysis: Use assays like caspase activation assays and flow cytometry to determine if the compound induces programmed cell death or cell cycle arrest.
-
-
If Antituberculosis Activity is Observed:
-
Target Deconvolution: Investigate inhibition of key mycobacterial enzymes, such as those in the electron transport chain (e.g., QcrB).
-
Resistance Studies: Generate and sequence resistant mutants to identify the genetic basis of resistance, which can reveal the drug's target.
-
Tier 3: Preclinical Evaluation
Promising lead compounds from the in vitro studies should be advanced to in vivo models.
-
Pharmacokinetic (PK) and ADME/Tox Profiling:
-
Objective: To assess the drug-like properties of the compound.
-
Methodology:
-
Evaluate metabolic stability in liver microsomes.
-
Determine solubility and permeability.
-
Conduct in vivo PK studies in rodents to determine parameters such as half-life, clearance, and bioavailability.
-
-
-
In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic potential in a living organism.
-
Methodology:
-
For anticancer activity, use tumor xenograft models in immunocompromised mice.
-
For antituberculosis activity, use a murine model of tuberculosis infection.
-
-
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. While direct biological data for this specific molecule is limited, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its investigation. The proposed systematic approach, from synthesis and initial screening to mechanistic studies and in vivo evaluation, offers a clear and logical path forward. The insights gained from such studies will not only elucidate the biological activity of this particular compound but also contribute to the broader understanding of the structure-activity relationships within the imidazo[1,2-a]pyridine class, potentially leading to the discovery of novel therapeutic agents.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a molecule with underexplored therapeutic potential. While direct pharmacological data for this compound is sparse, the extensive bioactivity of its structural class provides a robust framework for identifying and validating its potential therapeutic targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to systematically investigate the therapeutic utility of this compound. We will delve into three primary therapeutic areas where imidazo[1,2-a]pyridines have shown significant promise: Oncology, Central Nervous System (CNS) disorders, and Infectious Diseases. For each area, we will propose key molecular targets, provide the scientific rationale for their selection, and present detailed, actionable experimental protocols for target validation and mechanism of action studies.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Platform for Drug Discovery
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has yielded numerous successful therapeutic agents, including Zolpidem for insomnia, Alpidem for anxiety, and Olprinone for acute heart failure.[3][4] Its rigid, planar structure and rich electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. The broad spectrum of biological activities associated with this scaffold includes anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][5][6] This versatility underscores the high probability that novel derivatives, such as this compound, will exhibit valuable biological activities.
Therapeutic Area I: Oncology
The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases. The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[7][8][9][10]
Potential Target: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[9]
The structural features of this compound, including the nitrogen-rich heterocyclic core, are amenable to forming key interactions within the ATP-binding pocket of kinases like PI3K and Akt. The 8-methyl group may provide advantageous steric and electronic properties for binding, while the 2-methanol substituent offers a potential point for hydrogen bonding.
Caption: Workflow for evaluating PI3K/Akt/mTOR pathway inhibition.
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (PI3Kα)
-
Objective: To determine the direct inhibitory effect of this compound on PI3Kα activity.
-
Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence, which is proportional to ADP produced and kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2.1.2: Western Blot Analysis of Akt Phosphorylation
-
Objective: To assess the inhibition of Akt phosphorylation in cancer cells treated with the test compound.
-
Materials: Cancer cell line (e.g., A375 melanoma), cell lysis buffer, primary antibodies (anti-p-Akt Ser473, anti-total Akt), secondary antibody, ECL detection reagents.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL detection system. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.[9]
-
Other Potential Oncology Targets
-
KRAS G12C: Covalent inhibitors targeting the mutant KRAS G12C protein have shown significant clinical success. Imidazo[1,2-a]pyridine scaffolds have been utilized to develop such inhibitors.[5]
-
Mer/Axl Kinases: These receptor tyrosine kinases are implicated in tumor progression and drug resistance. Selective dual Mer/Axl inhibitors based on the imidazo[1,2-a]pyridine core have been developed.[10]
-
IGF-1R: The insulin-like growth factor-1 receptor is a key driver of cell growth and survival in many cancers. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of IGF-1R tyrosine kinase.[7]
Therapeutic Area II: Central Nervous System (CNS) Disorders
The imidazo[1,2-a]pyridine scaffold is famously associated with CNS-active drugs, particularly those modulating the GABA-A receptor.[11]
Potential Target: GABA-A Receptor
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Zolpidem, an imidazopyridine, is a well-known GABA-A receptor modulator used to treat insomnia.[12]
The structural similarity of this compound to known imidazopyridine GABA-A receptor modulators suggests a high likelihood of activity at this target. The specific substitutions on the ring can influence subtype selectivity (e.g., α1 for sedation vs. α2/α3 for anxiolysis) and pharmacokinetic properties.[13]
Caption: Workflow for characterizing GABA-A receptor modulators.
Protocol 3.1.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to the benzodiazepine site of the GABA-A receptor.
-
Materials: Rat cortical membranes, [3H]Flumazenil (a radiolabeled antagonist), test compound.
-
Procedure:
-
Incubate the cortical membranes with a fixed concentration of [3H]Flumazenil and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Calculate the Ki value, which represents the binding affinity of the test compound.
-
Protocol 3.1.2: Electrophysiology Assay
-
Objective: To functionally characterize the compound's effect on GABA-A receptor currents.
-
Materials: Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2), two-electrode voltage clamp setup.
-
Procedure:
-
Prepare and inject oocytes with cRNAs for the desired GABA-A receptor subunits.
-
After 2-4 days of expression, place an oocyte in the recording chamber.
-
Clamp the oocyte at a holding potential of -70 mV.
-
Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-induced current. A positive modulation will increase the current amplitude.
-
Therapeutic Area III: Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has also emerged as a promising framework for the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis.
Potential Target: QcrB in Mycobacterium tuberculosis
QcrB is a subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis. Inhibition of QcrB disrupts the electron transport chain, leading to bacterial cell death. Several potent anti-tubercular imidazo[1,2-a]pyridine amides have been shown to target QcrB.[14]
The core imidazo[1,2-a]pyridine structure is a key pharmacophore for QcrB inhibition. While the known inhibitors are typically 3-carboxamides, the 2-methanol group of this compound could potentially be modified to introduce an amide or other functional group to enhance binding to QcrB. The initial screening of the parent molecule is warranted to establish a baseline activity.
Caption: Workflow for assessing anti-tuberculosis potential.
Protocol 4.1.1: Microplate Alamar Blue Assay (MABA)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against M. tuberculosis.
-
Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth, Alamar Blue reagent, 96-well plates.
-
Procedure:
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent and re-incubate for 24 hours.
-
Observe the color change: blue (no growth) to pink (growth). The MIC is the lowest compound concentration that prevents this color change.[15]
-
Summary and Future Directions
This compound represents an intriguing starting point for a drug discovery program. Based on the well-established pharmacology of the imidazo[1,2-a]pyridine scaffold, this guide proposes a systematic investigation into its potential as an anticancer agent (targeting kinase pathways), a CNS modulator (acting on GABA-A receptors), and an anti-tuberculosis drug (inhibiting QcrB). The provided experimental workflows and protocols offer a clear and logical path for elucidating the bioactivity of this compound. Positive results from these initial studies would warrant further investigation into structure-activity relationships, lead optimization, and preclinical development.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zolpidem - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a notable "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, provides a rigid, three-dimensional framework that is amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for drug discovery campaigns.[3][4] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the therapeutic potential inherent to this scaffold.[5] This guide will provide an in-depth exploration of the discovery of derivatives of a specific analogue, (8-methylimidazo[1,2-a]pyridin-2-yl)methanol, from its synthesis to its biological evaluation and future outlook.
Core Synthesis Strategies for the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine nucleus is a well-established area of synthetic organic chemistry, with numerous methodologies available. The classical and most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] However, contemporary research has focused on developing more efficient and environmentally benign "green" synthetic routes.
Traditional Synthetic Approach: Cyclocondensation
The fundamental synthetic route to the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the aromatic fused heterocyclic system.
Experimental Protocol: General Synthesis of the Imidazo[1,2-a]pyridine Core
Objective: To synthesize the core imidazo[1,2-a]pyridine scaffold via a classical cyclocondensation reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoketone (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol or DMF, add sodium bicarbonate.
-
Add the substituted α-bromoketone to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, concentrate the mixture under reduced pressure. If using DMF, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Modern Synthetic Methodologies
In recent years, a variety of modern synthetic methods have been developed to improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[7]
-
Multi-component reactions (MCRs): One-pot reactions involving three or more starting materials, such as the Groebke-Blackburn-Bienaymé reaction, offer high atom economy and procedural simplicity.[7]
-
Catalyst-free and metal-free reactions: These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.[6]
-
Copper-catalyzed reactions: Copper catalysts have been effectively used in various coupling and cyclization reactions to form the imidazo[1,2-a]pyridine ring system.[8]
Synthesis of this compound and its Derivatives
Derivatization of the parent methanol can be achieved through standard organic transformations, such as esterification or etherification of the primary alcohol, or through further modification of the imidazo[1,2-a]pyridine core.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Detailed Protocol for Drug Discovery and Development
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development. This bicyclic aromatic system is a key pharmacophore in a variety of clinically significant therapeutic agents, demonstrating a broad spectrum of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1] The substitution pattern on the imidazo[1,2-a]pyridine ring system allows for fine-tuning of the molecule's pharmacological profile, making it a versatile scaffold for the design of novel therapeutics. (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules, offering a primary alcohol functional group for further derivatization. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the cyclization of 2-amino-3-methylpyridine to form the core heterocyclic structure, followed by the reduction of an ester intermediate.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the 8-methylimidazo[1,2-a]pyridine ring system via a condensation-cyclization reaction. The second step is a chemoselective reduction of the resulting ester to the target primary alcohol.
Caption: Overall two-step synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the formation of the imidazo[1,2-a]pyridine core through the reaction of 2-amino-3-methylpyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to yield the aromatic heterocyclic system.
Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-methylpyridine | 108.14 | 1.08 g | 10.0 |
| Ethyl bromopyruvate | 195.02 | 2.34 g | 12.0 |
| Ethanol (anhydrous) | 46.07 | 50 mL | - |
| Potassium bicarbonate (KHCO₃) | 100.12 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.08 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the 2-amino-3-methylpyridine has completely dissolved.
-
Add ethyl bromopyruvate (2.34 g, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure.
-
To the resulting residue, add a saturated aqueous solution of potassium bicarbonate (KHCO₃) until the pH of the mixture is approximately 8.
-
The product will precipitate as a solid. Allow the mixture to stand for 3 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.
Part 2: Reduction of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
The second step involves the reduction of the ester functional group of the intermediate to a primary alcohol using lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent reducing agent capable of reducing esters to alcohols.[2][3][4][5] This reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | 204.23 | 2.04 g | 10.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.57 g | 15.0 |
| Anhydrous tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated aqueous sodium sulfate | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Safety Precaution: Lithium aluminum hydride is a pyrophoric and water-reactive reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (2.04 g, 10.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Next, carefully add a saturated aqueous solution of sodium sulfate dropwise until the gray suspension turns into a white, granular precipitate.
-
Filter the mixture through a pad of Celite and wash the precipitate with THF.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold. The procedures described are based on established chemical transformations and have been designed to be accessible to researchers in the fields of medicinal chemistry and drug discovery. Adherence to the safety precautions outlined is crucial for the successful and safe execution of this synthesis.
References
laboratory preparation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An Application Note and Protocol for the Laboratory Preparation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] This fused bicyclic heterocycle, an isostere of purine and indole, is a core component in numerous biologically active compounds, demonstrating a wide array of therapeutic properties including anti-cancer, anti-inflammatory, antiviral, and anxiolytic activities.[4][5] The substitution pattern on the ring system profoundly influences its biological and photophysical properties, making the development of regioselective synthetic routes a critical endeavor for drug discovery and chemical biology.[6]
This compound, in particular, serves as a key building block for more complex molecules. The primary alcohol functionality at the C2 position is a versatile handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, enabling the synthesis of diverse compound libraries for screening.
This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The chosen synthetic strategy involves an initial cyclocondensation reaction to form the core scaffold, followed by a standard reduction to yield the target alcohol. The methodology is designed to be robust, high-yielding, and accessible for researchers with a foundational knowledge of synthetic organic chemistry.
Synthetic Strategy: A Two-Step Approach
The preparation of this compound is efficiently achieved through a two-step sequence:
-
Step 1: Tschitschibabin Cyclocondensation. The synthesis commences with the reaction between 2-amino-3-methylpyridine and ethyl bromopyruvate. This reaction forms the imidazo[1,2-a]pyridine core, yielding Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate. This classic condensation reaction is known for its reliability and efficiency in constructing this heterocyclic system.[7]
-
Step 2: Ester Reduction. The resulting ester intermediate is then reduced to the target primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This is a standard and highly effective transformation in organic synthesis.
This strategic pathway was selected for its use of readily available starting materials, the robustness of the chemical transformations, and the straightforward purification procedures, which collectively ensure a reliable and reproducible synthesis of the target molecule.
Caption: Overall two-step synthetic workflow.
Reaction Mechanism: The Tschitschibabin Cyclocondensation
The formation of the imidazo[1,2-a]pyridine ring system in Step 1 proceeds via the Tschitschibabin reaction mechanism. The causality behind this transformation is a sequence of nucleophilic attacks and dehydration:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the more basic pyridine ring nitrogen of 2-amino-3-methylpyridine onto the electrophilic α-carbon of ethyl bromopyruvate. This step displaces the bromide ion and forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon in an intramolecular fashion. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The resulting hemiaminal-like intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to yield the fully aromatic and stable imidazo[1,2-a]pyridine ring system.
Caption: Simplified mechanism of the Tschitschibabin reaction.
Experimental Protocols
PART A: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
This protocol details the cyclocondensation reaction to form the core heterocyclic structure. The reaction is analogous to the synthesis of similar hydroxy-substituted derivatives.[8]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 2-Amino-3-methylpyridine | 108.14 | 5.41 g | 50.0 | 1.0 |
| Ethyl bromopyruvate | 195.03 | 10.7 g (7.2 mL) | 55.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.40 g | 100.0 | 2.0 |
| Ethanol (Absolute) | - | 200 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Saturated NaCl solution (Brine) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (5.41 g, 50.0 mmol) and absolute ethanol (200 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (8.40 g, 100.0 mmol) to the solution. Subsequently, add ethyl bromopyruvate (7.2 mL, 55.0 mmol) dropwise to the stirring suspension at room temperature over 10 minutes. Causality Note: Sodium bicarbonate is added to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Combine all organic layers and wash them sequentially with deionized water (100 mL) and then saturated brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the product as a solid.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected Yield: 75-85%.
PART B: Reduction to this compound
This protocol describes the reduction of the synthesized ester to the target primary alcohol.
Safety First: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | 218.24 | 8.73 g | 40.0 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.28 g | 60.0 | 1.5 |
| Tetrahydrofuran (THF), Anhydrous | - | 250 mL | - | - |
| Deionized Water | - | 2.3 mL | - | - |
| 15% Sodium Hydroxide (NaOH) solution | - | 2.3 mL | - | - |
| Deionized Water | - | 6.9 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF (150 mL) and cool the flask to 0 °C using an ice-water bath.
-
LAH Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (2.28 g, 60.0 mmol) to the cold THF with vigorous stirring. Causality Note: LAH is added slowly to cold solvent to control the exotherm and ensure a fine, manageable suspension.
-
Substrate Addition: Dissolve the ester from Part A (8.73 g, 40.0 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the stirring LAH suspension at 0 °C over 30-45 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC until all the starting ester has been consumed.
-
Quenching (Fieser Work-up): Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the excess LAH by the sequential dropwise addition of:
-
Deionized water (2.3 mL)
-
15% aqueous NaOH solution (2.3 mL)
-
Deionized water (6.9 mL) A white, granular precipitate of aluminum salts should form, which is easily filterable. This is a critical self-validating step; a gelatinous precipitate indicates an improper quench.
-
-
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel (eluting with 5% methanol in dichloromethane).
-
Validation: Dry the purified product under vacuum to obtain this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: 80-90%.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Drug Design
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] This versatile heterocyclic system is present in numerous clinically approved drugs and late-stage clinical candidates, underscoring its therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2] The unique electronic and steric properties of the imidazo[1,2-a]pyridine ring system allow for facile chemical modification, enabling the generation of large and diverse chemical libraries for high-throughput screening.
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol emerges as a particularly valuable building block for drug design. The presence of a reactive hydroxymethyl group at the 2-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to explore the chemical space around the core scaffold. The methyl group at the 8-position can also influence the compound's pharmacokinetic properties and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from this compound, with a particular focus on its application in the development of kinase inhibitors.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful downstream applications.
| Property | Value | Reference |
| CAS Number | 872362-98-6 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Liquid | [3] |
| SMILES | Cc1ccccn1c2cncc2CO | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic routes.[5][6] A common and effective method involves the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization.[5] The following protocol is a well-established procedure adapted for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-methylpyridine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Synthesis of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add sodium bicarbonate (2.0 eq).
-
Reflux for an additional 4-6 hours.
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
-
-
Step 2: Reduction to this compound.
-
Dissolve the 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield this compound.
-
Derivatization of this compound: Building a Chemical Library
The hydroxymethyl group at the 2-position serves as a versatile anchor for creating a library of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR).
Protocol 2: Esterification of the Hydroxymethyl Group
Rationale: Esterification allows for the introduction of a wide variety of acyl groups, modulating properties such as lipophilicity and hydrogen bonding potential.
Procedure:
-
Dissolve this compound (1.0 eq) and a carboxylic acid of choice (1.2 eq) in anhydrous dichloromethane.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting ester by column chromatography.
Protocol 3: Etherification of the Hydroxymethyl Group
Rationale: Etherification introduces substituents with varying steric and electronic properties, which can influence target binding and metabolic stability.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add an alkyl or benzyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ether derivative by column chromatography.
Protocol 4: Amide Coupling via a Carbamate Intermediate
Rationale: Introducing an amide linkage can provide additional hydrogen bond donors and acceptors, which are often crucial for target engagement.
Procedure:
-
Step 1: Formation of the Carbamate Intermediate.
-
React this compound with an activating agent like N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine to form the corresponding succinimidyl carbonate.
-
-
Step 2: Amine Coupling.
-
Add the desired primary or secondary amine to the activated intermediate.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the resulting carbamate-linked amide derivative by column chromatography.
-
Application in Drug Design: Targeting the PI3K/Akt/mTOR Signaling Pathway
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[9]
Protocol 5: In Vitro Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (derived from this compound) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 6: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
Rationale: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.[10][11]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH is used as a loading control.
Drug Discovery Workflow Incorporating this compound
The development of a new drug is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, starting from the versatile this compound scaffold.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the rapid generation of diverse compound libraries, which can be screened against a multitude of biological targets. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in targeting kinases, particularly within the PI3K/Akt/mTOR pathway, highlights the significant potential of derivatives of this compound in oncology and other disease areas. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the full therapeutic potential of this privileged heterocyclic system. Future efforts in this area will likely focus on the development of highly selective and potent inhibitors with optimized pharmacokinetic profiles, ultimately leading to the discovery of new and effective medicines.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a Kinase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a member of the promising imidazo[1,2-a]pyridine class of kinase inhibitors. This document outlines the scientific background, potential mechanisms of action, and detailed protocols for the synthesis and biological evaluation of this compound.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is recognized as a "privileged" scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2][3] The structural features of imidazopyridines allow them to interact with the ATP-binding pocket of various kinases, leading to the modulation of their enzymatic activity.[1][2]
This compound (Figure 1) is a specific derivative of this class. While extensive research has been conducted on the broader imidazo[1,2-a]pyridine family as inhibitors of kinases such as Mps1, PI3K/mTOR, and Akt, the specific inhibitory profile of this particular compound is an active area of investigation.[4][5][6] These notes will therefore provide a framework for its characterization as a kinase inhibitor.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Postulated Mechanism of Action and Potential Kinase Targets
Imidazo[1,2-a]pyridine derivatives typically function as ATP-competitive inhibitors. Their planar heterocyclic structure can mimic the adenine ring of ATP, allowing them to bind to the kinase active site. The substituents on the imidazopyridine ring play a crucial role in determining the potency and selectivity of the inhibitor for different kinases.
Based on the activities of structurally related compounds, this compound may target kinases involved in cell cycle regulation and proliferation signaling pathways. A potential target is the Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[4][7][8] Inhibition of Mps1 can lead to premature exit from mitosis and subsequent cancer cell death.[4] Other potential targets include kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[6][9]
Figure 2: Potential Signaling Pathway Inhibition
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Central Nervous System (CNS) Agents from (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This scaffold is notably present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance for targeting the central nervous system.[1][2][4] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][5][6] This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to leverage (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a starting point for the discovery and preclinical development of novel CNS therapeutic agents. We will delineate a rational, multi-stage workflow, from initial chemical library synthesis and in vitro profiling to blood-brain barrier permeability assessment and lead optimization, grounding each protocol in established scientific principles to facilitate a self-validating and efficient discovery cascade.
The Imidazo[1,2-a]pyridine Scaffold: A Gateway to CNS Targets
The therapeutic potential of the imidazo[1,2-a]pyridine core lies in its unique structural and electronic properties, which allow for diverse interactions with various biological targets. Its rigid, bicyclic structure provides a defined three-dimensional shape for molecular recognition, while the nitrogen atoms can act as hydrogen bond acceptors. The well-known CNS drug Zolpidem, for instance, acts as a positive allosteric modulator at the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, producing sedative-hypnotic effects.[7][8] Beyond GABAergic modulation, this scaffold has been successfully exploited to develop ligands for adenosine receptors, which play roles in cognition, and as imaging agents for β-amyloid plaques implicated in Alzheimer's disease.[9][10][11]
Our starting molecule, This compound (CAS No. 872362-98-6), offers a versatile chemical handle—the C2-methanol group—for initiating a robust medicinal chemistry program.[12] The 8-methyl group provides a specific substitution pattern to begin our structure-activity relationship (SAR) exploration. The overarching goal is to systematically modify this starting scaffold to generate a library of novel chemical entities with optimized potency, selectivity, and pharmacokinetic properties suitable for a CNS drug candidate.
The CNS Drug Discovery Workflow: A Strategic Overview
The path from a starting molecule to a preclinical candidate is a multi-parameter optimization challenge. A successful program requires an integrated approach where chemical synthesis, biological testing, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are performed in an iterative cycle. The following workflow provides a logical progression for advancing a project from the initial hit compound.
Caption: High-level workflow for CNS drug discovery.
Stage 1: Hit-to-Lead Chemistry & Library Synthesis
Causality: The initial phase focuses on creating chemical diversity around the core scaffold. The goal is not yet to maximize potency but to understand which structural modifications are tolerated and how they influence biological activity and physicochemical properties. Properties such as lipophilicity (ClogP), topological polar surface area (TPSA), and molecular weight are critical for CNS drugs, as they heavily influence blood-brain barrier (BBB) penetration.[13] For example, an optimal TPSA for brain penetration is often considered to be below 70-90 Ų.[13]
Protocol 3.1: Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine ring system is well-established and can be achieved through various methods, most commonly via the condensation of a 2-aminopyridine derivative with an α-haloketone.[14][15]
Step-by-Step Methodology:
-
Starting Materials: 2-amino-3-methylpyridine and a suitable α-haloketone (e.g., 2-bromo-1-(oxiran-2-yl)ethan-1-one, which can be further processed to yield the methanol group).
-
Reaction: Combine equimolar amounts of 2-amino-3-methylpyridine and the α-haloketone in a solvent such as ethanol or isopropanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralization & Extraction: Dissolve the crude product in water and neutralize with a mild base like sodium bicarbonate (NaHCO₃) solution. Extract the free base product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using column chromatography on silica gel to yield the pure this compound.
Protocol 3.2: Analog Library Generation
Systematic modification at key positions of the scaffold is essential for building a robust SAR.
Caption: Key modification points on the scaffold.
Example Synthetic Strategies:
-
Modification at C2 (Methanol Group):
-
Etherification: React the C2-methanol with various alkyl halides under basic conditions (e.g., NaH) to generate a library of ethers. This systematically modifies lipophilicity and size.
-
Esterification: Acylate the alcohol with different acid chlorides or anhydrides to produce esters, introducing varied electronic and steric properties.
-
Oxidation and further derivatization: Oxidize the alcohol to an aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions to introduce a wide range of functional groups.
-
-
Substitution at C3:
-
Electrophilic Halogenation: Use reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to introduce halogens at the C3 position, which is often the most reactive site for electrophilic attack.[16] These halogenated intermediates can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups.
-
-
Modification of the Pyridine Ring:
-
Begin with differently substituted 2-aminopyridines during the initial cyclization to introduce substituents at positions 5, 6, or 7, which can modulate electronics and provide new vectors for SAR exploration.
-
Stage 2: In Vitro Pharmacological & Safety Profiling
Causality: This stage aims to identify which of the synthesized analogs possess the desired biological activity and to eliminate compounds with overt liabilities. A multi-target approach is often beneficial for complex CNS diseases.[17] The choice of primary assays depends on the therapeutic hypothesis. Given the history of the scaffold, initial screening against GABA-A receptors is a logical starting point.
Protocol 4.1: Primary Target Engagement & Functional Assays
Target: GABA-A Receptor Subtypes
-
Radioligand Binding Assay (Affinity):
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds.
-
Materials: Cell membranes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2), a radioligand such as [³H]Flumazenil (for the benzodiazepine site).
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters. c. Measure the radioactivity retained on the filters using liquid scintillation counting. d. Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Electrophysiology Assay (Function):
-
Objective: To determine if compounds are positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent antagonists.
-
System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the GABA-A receptor subtype of interest.
-
Procedure (Two-Electrode Voltage Clamp): a. Clamp the cell membrane at a holding potential (e.g., -60 mV). b. Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current. c. Co-apply the test compound with GABA and measure the change in current amplitude. d. A significant potentiation of the GABA-evoked current indicates PAM activity. Inhibition suggests NAM activity. No change suggests the compound is either inactive or a silent antagonist at the tested concentration.
-
Protocol 4.2: Secondary & Safety Screening
Causality: High target potency is meaningless if a compound is not selective or is broadly toxic. Early counter-screening prevents wasted resources on promiscuous or toxic chemotypes.
-
CNS Receptor Selectivity Panel: Screen promising hits against a panel of other relevant CNS targets (e.g., other GABA-A subtypes, serotonin receptors, dopamine receptors, opioid receptors) to determine selectivity.[18]
-
hERG Channel Assay: Assess potential for cardiac toxicity by testing for inhibition of the hERG potassium channel, a common cause of drug-induced QT prolongation. This can be done using automated patch-clamp systems.
-
Neuronal Cytotoxicity Assay:
-
Objective: To determine the concentration at which compounds are toxic to neuronal cells (CC₅₀).
-
Cell Line: A human neuroblastoma cell line such as SH-SY5Y is commonly used.
-
Procedure (MTT Assay): a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds for 24-48 hours. c. Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals and measure the absorbance at ~570 nm. e. Calculate the CC₅₀ value from the dose-response curve.
-
Data Presentation: Summary of In Vitro Profile
| Compound ID | Kᵢ (nM) GABA-A α1 | % Mod. @ 1µM (EC₂₀ GABA) | Kᵢ (nM) 5-HT₂ₐ | CC₅₀ (µM) SH-SY5Y |
| Parent | 550 | +85% | >10,000 | >50 |
| Analog 1-a | 120 | +150% | >10,000 | 45 |
| Analog 1-b | 25 | +210% | 8,500 | 30 |
| Analog 2-a | >10,000 | No effect | 9,800 | >50 |
Stage 3: Blood-Brain Barrier Permeability Assessment
Causality: The BBB is a highly selective barrier that protects the brain, and effectively delivering drugs across it is a major challenge in CNS drug development.[19][20] Assessing permeability early and iteratively is critical. A tiered approach, from computation to in vitro models, provides a cost-effective screening funnel.
Protocol 5.1: In Silico Prediction
Before synthesis, and as a first pass for all new analogs, use computational tools to calculate key physicochemical properties that correlate with BBB permeability.[13][21][22]
-
LogP / LogD₇.₄: Logarithm of the partition coefficient (octanol/water). For CNS drugs, a LogP in the range of 1.5-3.5 is often optimal.
-
TPSA: Topological Polar Surface Area.
-
MW: Molecular Weight. Generally, MW < 450 Da is preferred.
-
HBD/HBA: Number of hydrogen bond donors and acceptors.
Protocol 5.2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To measure passive diffusion across an artificial lipid membrane, providing a high-throughput estimate of transcellular permeability (Pₑ).[23][24]
Step-by-Step Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., porcine brain lipid in dodecane).
-
Compound Preparation: Prepare solutions of test compounds in a buffer at pH 7.4 (e.g., Phosphate-Buffered Saline).
-
Assay Setup: Add the compound solutions to the donor wells. Place the donor plate into a 96-well acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate sandwich for 4-18 hours at room temperature, allowing the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (t₀ concentration), using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the effective permeability (Pₑ) using established equations that account for membrane surface area, incubation time, and compound concentrations.
Data Presentation: Summary of BBB Permeability Profile
| Compound ID | ClogP | TPSA (Ų) | PAMPA Pₑ (10⁻⁶ cm/s) | Predicted CNS Activity |
| Parent | 1.8 | 55.1 | 5.2 | CNS+ |
| Analog 1-a | 2.5 | 55.1 | 8.9 | CNS+ |
| Analog 1-b | 2.9 | 64.3 | 6.1 | CNS+ |
| Analog 2-a | 4.5 | 55.1 | 2.1 | CNS- (Low Permeability) |
Stage 4: Lead Optimization & The DMTA Cycle
Causality: This stage integrates all preceding data to make iterative, data-driven improvements to the lead compounds. The Design-Make-Test-Analyze (DMTA) cycle is the engine of lead optimization, where medicinal chemists and biologists work together to enhance desired properties (potency, BBB penetration) while reducing liabilities (off-target activity, toxicity, poor metabolic stability).
Caption: The iterative Design-Make-Test-Analyze cycle.
During this phase, more complex and resource-intensive assays are introduced:
-
Metabolic Stability: Incubate compounds with liver microsomes or hepatocytes to determine their metabolic half-life. Compounds that are too rapidly metabolized will have poor in vivo exposure.
-
In Vivo Pharmacokinetics (PK): For the most promising leads, administer the compound to rodents (e.g., via intravenous and oral routes) and measure its concentration in plasma and brain tissue over time. This determines key parameters like half-life, oral bioavailability, and, crucially, the brain-to-plasma concentration ratio.
-
Preliminary In Vivo Efficacy Models: Once a compound shows good target engagement and favorable PK/ADME properties, it can be tested in an animal model of the disease. For an anticonvulsant candidate, this might be a seizure model like the Maximal Electroshock (MES) or pentylenetetrazole (PTZ) test.[25] For a hypnotic, it would be a sleep-wake cycle study using electroencephalogram (EEG) recordings.[25]
Conclusion
The development of CNS agents from a starting scaffold like this compound is a systematic process of multiparameter optimization. By employing the integrated workflow and protocols detailed in this guide—from rational library design and tiered in vitro screening to a rigorous assessment of BBB permeability—research organizations can efficiently navigate the complexities of CNS drug discovery. The imidazo[1,2-a]pyridine scaffold has a proven track record, and a disciplined, hypothesis-driven approach provides the highest probability of translating this chemical starting point into a novel and effective therapeutic agent for debilitating neurological and psychiatric disorders.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (8-Methylimidazo 1,2-a pyridin-2-yl)methanol DiscoveryCPR 872362-98-6 [sigmaaldrich.com]
- 13. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 18. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
- 20. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prediction of blood-brain barrier permeation of α-adrenergic and imidazoline receptor ligands using PAMPA technique and quantitative-structure permeability relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Gram-Scale Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the gram-scale synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Tschitschibabin reaction, a robust method for the preparation of imidazo[1,2-a]pyridines. This document offers a detailed experimental procedure, explains the rationale behind the chosen methodology, and provides essential safety and handling information.
Introduction and Significance
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. The rigid, planar structure of the imidazo[1,2-a]pyridine scaffold allows for specific interactions with various biological targets, leading to a wide range of therapeutic applications. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The ability to produce this compound on a gram scale is crucial for advancing preclinical and clinical drug development programs.
Synthetic Strategy: The Tschitschibabin Imidazo[1,2-a]pyridine Synthesis
The chosen synthetic route for this compound is a modification of the classic Tschitschibabin reaction. This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its synthetic equivalent. In this protocol, we will utilize 2-amino-3-methylpyridine and 2-bromo-1,1-diethoxyethane. The latter serves as a protected form of bromoacetaldehyde, which is less stable and more challenging to handle. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of the acetal, 2-bromo-1,1-diethoxyethane, provides a more controlled reaction and is amenable to larger scale synthesis.
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The endocyclic nitrogen of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The exocyclic amino group of the resulting intermediate attacks one of the ethoxy carbons of the acetal, leading to the formation of a five-membered ring.
-
Elimination and Aromatization: The intermediate then undergoes elimination of two molecules of ethanol and a proton to form the stable, aromatic imidazo[1,2-a]pyridine ring.
The overall transformation can be visualized as follows:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Amino-3-methylpyridine | 108.14 | 10.0 g | 0.0925 | ≥98% | e.g., Sigma-Aldrich |
| 2-Bromo-1,1-diethoxyethane | 197.07 | 20.1 g (14.5 mL) | 0.102 | ≥97% | e.g., Sigma-Aldrich |
| Ethanol (anhydrous) | 46.07 | 100 mL | - | ≥99.5% | - |
| Sodium bicarbonate | 84.01 | 9.3 g | 0.111 | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - | - | - |
| Hexanes | - | As needed | - | - | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - | - | - |
| Silica gel | - | As needed | - | 60 Å, 230-400 mesh | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Safety Precautions
-
2-Amino-3-methylpyridine: Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
2-Bromo-1,1-diethoxyethane: Flammable liquid and vapor.[3][4] Causes skin and eye irritation.[5] May cause respiratory irritation.[5] Handle in a fume hood away from ignition sources.
-
Ethanol: Flammable liquid and vapor.
-
Dichloromethane: Suspected of causing cancer. Handle with appropriate PPE in a fume hood.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions.
Step-by-Step Procedure
1. Reaction Setup:
-
Assemble the 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Ensure all glassware is dry.
-
Place the flask in a heating mantle on a magnetic stirrer.
2. Reaction:
-
To the flask, add 2-amino-3-methylpyridine (10.0 g, 0.0925 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the 2-amino-3-methylpyridine is completely dissolved.
-
Add sodium bicarbonate (9.3 g, 0.111 mol) to the solution.
-
In a dropping funnel, add 2-bromo-1,1-diethoxyethane (20.1 g, 0.102 mol).
-
Add the 2-bromo-1,1-diethoxyethane dropwise to the stirred reaction mixture over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).[2] The product should have a lower Rf value than the starting material.
3. Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of water and 100 mL of dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all the organic layers.
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a solid.
4. Purification:
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
-
Recrystallization (Optional):
-
If the product obtained after column chromatography is a solid and requires further purification, it can be recrystallized.
-
A suitable solvent system for recrystallization of imidazo[1,2-a]pyridines is often a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).[6]
-
Dissolve the product in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Characterization
The final product, this compound, should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 162.19 g/mol .
Process Workflow
Caption: Overall workflow for the gram-scale synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Extend the reflux time and continue monitoring by TLC. |
| Impure starting materials | Ensure the purity of 2-amino-3-methylpyridine and 2-bromo-1,1-diethoxyethane. | |
| Inadequate temperature | Ensure the reaction is maintained at the correct reflux temperature. | |
| Multiple spots on TLC after reaction | Side reactions | Ensure the reaction is carried out under an inert atmosphere. Purify carefully by column chromatography. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization. |
| Oiling out during recrystallization | Solvent system is not optimal | Try a different solvent pair. Ensure slow cooling. |
Conclusion
This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable building block for further drug discovery and development efforts. The provided rationale and troubleshooting guide will aid in the successful execution and potential optimization of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to optimize your synthetic protocol and improve your yield. Our approach is grounded in mechanistic understanding and validated by authoritative literature.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. This involves an initial condensation and cyclization reaction to form the imidazo[1,2-a]pyridine core with a precursor functional group at the 2-position, followed by a reduction to yield the final methanol product. A common and effective strategy is the reaction of 3-methyl-2-aminopyridine with an α-halo-ester, such as ethyl bromopyruvate, followed by the reduction of the resulting ester.
Below is a DOT script illustrating the general synthetic workflow.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you might encounter during the synthesis.
Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Q1: My cyclization reaction is showing low conversion to the desired ester intermediate. What are the likely causes and how can I improve it?
A1: Low conversion in the cyclization step often points to issues with reaction conditions or reagent quality. Here’s a systematic approach to troubleshoot:
-
Reagent Purity: Ensure the 3-methyl-2-aminopyridine is pure and dry. Aminopyridines can be hygroscopic, and water can interfere with the reaction. Similarly, ethyl bromopyruvate can degrade over time; using freshly distilled or high-purity reagent is recommended.
-
Solvent Choice: The choice of solvent is critical. While ethanol or methanol can be used, a higher boiling point solvent like DMF may be beneficial if the reaction is sluggish at lower temperatures.[1] However, be mindful that DMF can be difficult to remove completely.
-
Temperature and Reaction Time: This reaction typically requires heating. If you are running the reaction at room temperature, try heating it to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times at high temperatures can sometimes lead to side product formation.
-
Base Addition: The reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular condensation.[1] The condensation step releases HBr, which can protonate the starting aminopyridine, rendering it unreactive. The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can neutralize the acid and drive the reaction to completion.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, or DMF | Balances solubility and reaction temperature. |
| Temperature | Reflux | Increases reaction rate. |
| Base | NaHCO₃ or K₂CO₃ (1.1 eq.) | Neutralizes in situ generated acid. |
| Monitoring | TLC | To determine reaction completion and check for side products. |
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common issue. The main side products could be:
-
Dimerization or polymerization of ethyl bromopyruvate: This can occur, especially in the presence of a base. To minimize this, add the ethyl bromopyruvate slowly to the reaction mixture containing the 3-methyl-2-aminopyridine.
-
Formation of regioisomers: While the reaction to form the 2-substituted product is generally favored, other isomers are possible depending on the reaction conditions.
-
Incomplete cyclization: You might be observing the initial alkylation product that has not yet cyclized.
To minimize side products, consider the following:
-
Controlled addition of reagents: Add the ethyl bromopyruvate dropwise to the solution of 3-methyl-2-aminopyridine.
-
Optimize temperature: Avoid excessively high temperatures which can promote side reactions.
-
Purification: Careful column chromatography is often necessary to isolate the desired product from closely related impurities.
Step 2: Reduction of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Q3: The reduction of my ester to the alcohol is incomplete or giving a low yield. How can I improve this step?
A3: The reduction of the ester to the primary alcohol is a critical step. Here are some key factors to consider for a successful reduction:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent and is generally effective for this transformation.[2] Ensure you use a fresh, high-quality batch of LiAlH₄.
-
Solvent: Anhydrous solvents are crucial when working with LiAlH₄. Tetrahydrofuran (THF) or diethyl ether are common choices. Ensure your solvent is freshly distilled and dry.
-
Temperature Control: The reaction with LiAlH₄ is highly exothermic. The initial addition of the ester to the LiAlH₄ slurry should be done at 0 °C to control the reaction rate. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
-
Work-up Procedure: The work-up is critical for isolating the product. A careful, sequential addition of water and then a base solution (like 15% NaOH) followed by more water (Fieser work-up) is a standard and effective method to quench the reaction and precipitate the aluminum salts, making filtration easier.
Troubleshooting the Reduction Step
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or inactive LiAlH₄. | Use a fresh bottle of LiAlH₄ and increase the equivalents to 2.0. |
| Reaction time is too short. | Monitor the reaction by TLC until the starting ester is fully consumed. | |
| Low Yield | Product loss during work-up. | Ensure proper quenching and extraction. The product has some water solubility, so multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended. |
| Degradation of the product. | Maintain a low temperature during the initial stages of the reaction and work-up. |
Below is a DOT script illustrating the troubleshooting logic for low yield.
Caption: Troubleshooting logic for low yield in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Are there any alternative methods for the synthesis of the imidazo[1,2-a]pyridine core?
A1: Yes, several methods exist for the synthesis of imidazo[1,2-a]pyridines.[3][4] While the reaction of a 2-aminopyridine with an α-haloketone or ester is common, other notable methods include:
-
Three-component reactions: These involve the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or a terminal alkyne.[5] These methods can provide rapid access to diverse derivatives.
-
Catalyst- and solvent-free reactions: Some syntheses can be performed under green chemistry principles by avoiding catalysts and solvents, often with microwave irradiation to accelerate the reaction.[4]
-
Iodine-catalyzed reactions: Molecular iodine has been used as an effective and inexpensive catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various carbonyl compounds.[6][7][8]
Q2: How can I best monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and the final product. Visualization under a UV lamp (254 nm) is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What is the best way to purify the final product, this compound?
A3: The final product is a solid at room temperature.[2] After the work-up and removal of the solvent, the crude product can be purified by one of the following methods:
-
Column Chromatography: This is the most common method for achieving high purity. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an efficient way to obtain highly pure material.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 3-methyl-2-aminopyridine (1.0 eq.) in anhydrous ethanol (10 mL per gram of aminopyridine) in a round-bottom flask, add sodium bicarbonate (1.2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq.) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and wash with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, add lithium aluminum hydride (1.5 eq.) to anhydrous THF (20 mL per gram of LiAlH₄).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
Shaikh, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from --INVALID-LINK--
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved from --INVALID-LINK--
-
Yadav, P., & Singh, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37033-37041. Retrieved from --INVALID-LINK--
-
Shaikh, R. U., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22454-22471. Retrieved from --INVALID-LINK--
-
Rico-Gomez, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1643. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chernysheva, N., & Gevorgyan, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221-35235. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from --INVALID-LINK--
-
Chernysheva, N., & Gevorgyan, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from --INVALID-LINK--
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from --INVALID-LINK--
-
Singh, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6667. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2023). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Retrieved from --INVALID-LINK--
-
Ben-Ayouch, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1189–o1190. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. Retrieved from --INVALID-LINK--
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. capotchem.com [capotchem.com]
Technical Support Center: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the dedicated technical support center for the synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important imidazo[1,2-a]pyridine derivative. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth solutions to frequently asked questions and detailed troubleshooting protocols.
I. Introduction to the Synthesis
This compound is a key structural motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest. The most common and versatile method for constructing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[1][2] This reaction typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.
For the synthesis of this compound, the key starting materials are 2-amino-3-methylpyridine, a C2-synthon for the 2-hydroxymethyl group (often glycolaldehyde or a protected equivalent), and a suitable isocyanide.
Reaction Scheme: Groebke-Blackburn-Bienaymé Synthesis
References
Technical Support Center: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazo[1,2-a]pyridine derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Introduction
This compound is a valuable building block in medicinal chemistry, belonging to the privileged imidazo[1,2-a]pyridine scaffold known for a wide range of biological activities.[1][2][3][4][5] The synthesis of this molecule, while conceptually straightforward, can be fraught with challenges such as low yields, incomplete reactions, and difficult purifications. This guide will focus on a common two-step synthetic route: the formation of the precursor aldehyde, 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde, followed by its reduction to the target alcohol.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations. The first is the construction of the imidazo[1,2-a]pyridine core with a formyl group at the C2 position. The second is the selective reduction of this aldehyde to a primary alcohol.
Figure 1: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Part 1: Synthesis of 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde (Precursor)
Q1: My cyclization/formylation reaction to produce the aldehyde precursor is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of 2-formyl-imidazo[1,2-a]pyridines are a frequent issue. The causes can be multifaceted, ranging from reagent quality to reaction conditions.
-
Causality: The formation of the imidazo[1,2-a]pyridine ring is sensitive to steric and electronic effects. The methyl group at the 8-position of the target precursor can influence the reactivity of the starting 2-amino-3-methylpyridine. Furthermore, the formylation agent and reaction conditions must be carefully chosen to avoid side reactions.[1][6][7]
-
Troubleshooting Strategies:
-
Reagent Purity: Ensure the 2-amino-3-methylpyridine is of high purity. Impurities can interfere with the cyclization.
-
Reaction Conditions: The choice of formylating agent and catalyst is crucial. While various methods exist for the synthesis of imidazo[1,2-a]pyridines, a reliable method for introducing a 2-formyl group is the reaction with an appropriate three-carbon building block that already contains the aldehyde functionality or its precursor.[7][8][9]
-
Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction at high temperatures may cause decomposition. An initial temperature screen is recommended.[10]
-
Q2: I am observing multiple spots on my TLC after the aldehyde synthesis. What are these byproducts and how can I minimize them?
A2: The formation of multiple products indicates a lack of selectivity in the reaction.
-
Causality: Side reactions can include the formation of regioisomers, over-alkylation, or polymerization of the starting materials under harsh conditions. The use of multifunctional reagents can also lead to a complex product mixture if the reaction conditions are not optimized.[11]
-
Troubleshooting Strategies:
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential.
-
Temperature Management: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Purification: If side product formation is unavoidable, careful purification by column chromatography is necessary. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can help in separating closely related compounds.
-
Part 2: Reduction of 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde to this compound
Q3: My reduction of the aldehyde to the alcohol is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction is a common problem, often related to the reactivity of the reducing agent or the reaction conditions.
-
Causality: While aldehydes are generally reactive towards hydride reducing agents, the electron-rich nature of the imidazo[1,2-a]pyridine ring might slightly modulate the electrophilicity of the carbonyl group. Additionally, the reducing agent can be consumed by moisture or other reactive functional groups.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, generally effective for aldehydes.[12][13] If the reaction is incomplete, you can try increasing the equivalents of NaBH₄ (from 1.5 to 3 equivalents). Ensure the methanol solvent is dry.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will readily reduce the aldehyde.[14] However, it is non-selective and can potentially react with other functional groups. It also requires strictly anhydrous conditions and a more complex work-up procedure.[12]
-
-
Reaction Temperature: For NaBH₄ reductions, performing the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) can increase the reaction rate. For LiAlH₄, the reaction is typically very fast even at 0 °C.
-
Monitoring the Reaction: Use TLC to monitor the disappearance of the starting aldehyde. The aldehyde is significantly less polar than the resulting alcohol. A suitable TLC system would be ethyl acetate/hexanes (e.g., 1:1), where the aldehyde will have a higher Rf value than the alcohol.
-
Q4: I am concerned about the stability of the imidazo[1,2-a]pyridine ring, especially with a strong reducing agent like LiAlH₄. Can over-reduction occur?
A4: This is a valid concern. The pyridine ring can be susceptible to reduction under certain conditions.
-
Causality: Strong hydride reagents like LiAlH₄ are known to be capable of reducing some aromatic nitrogen heterocycles.[4][14][15][16] The pyridine part of the fused ring system is electron-deficient and thus a potential site for hydride attack, which could lead to di- or tetrahydro-imidazo[1,2-a]pyridine byproducts.
-
Troubleshooting & Prevention:
-
Use a Milder Reagent: If over-reduction is a concern, NaBH₄ is the preferred reagent as it generally does not reduce pyridine rings.[16]
-
Control LiAlH₄ Reaction Conditions: If LiAlH₄ must be used (e.g., due to the presence of other functional groups that are resistant to NaBH₄), maintain a low temperature (0 °C or below) and add the LiAlH₄ solution slowly to a solution of the aldehyde (inverse addition) to avoid an excess of the reducing agent at any given time. Quench the reaction as soon as the starting material is consumed (as monitored by TLC).
-
Catalytic Transfer Hydrogenation: As an alternative, catalytic transfer hydrogenation using a hydrogen donor like isopropanol or formic acid with a suitable metal catalyst can be a very mild and selective method for aldehyde reduction.
-
Figure 2: Decision tree for troubleshooting the reduction step.
Q5: The purification of the final alcohol product by column chromatography is difficult, and I am getting broad peaks and poor separation.
A5: The polar nature of the alcohol and the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can lead to issues during silica gel chromatography.
-
Causality: The hydroxyl group and the nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing of the product peak and poor separation from polar impurities.
-
Troubleshooting Strategies:
-
TLC Analysis First: Before attempting a large-scale column, optimize the solvent system using TLC. A good solvent system should give a clear separation between your product and impurities with an Rf value for the product of around 0.2-0.3.
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent, such as triethylamine (0.5-1%), to neutralize the acidic sites on the silica gel. This will significantly reduce tailing and improve the peak shape.
-
Alternative Solvents: Instead of ethyl acetate/hexanes, consider using a solvent system like dichloromethane/methanol. A small amount of methanol (1-5%) in dichloromethane can be very effective for eluting polar compounds.
-
Recrystallization: If the product is a solid and of reasonable purity after the column, recrystallization can be an excellent final purification step.
-
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of this compound.
Protocol 1: Synthesis of 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde (Precursor)
This protocol is adapted from general methods for the synthesis of 2-formyl-imidazo[1,2-a]pyridines.[17]
Materials:
-
2-Amino-3-methylpyridine
-
Bromomalonaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromomalonaldehyde (1.1 eq) in ethanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% ethyl acetate in hexanes). The product will be a new, more polar spot compared to the starting aminopyridine.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10-50% ethyl acetate in hexanes) to afford 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde as a solid.
Protocol 2: Reduction of 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
Materials:
-
8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane or Ethyl acetate
Procedure:
-
Dissolve 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. You may observe gas evolution (hydrogen).[12]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes). The product alcohol will be a more polar spot (lower Rf) than the starting aldehyde.
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by flash column chromatography on silica gel (e.g., 0-5% methanol in dichloromethane with 0.5% triethylamine) or by recrystallization.
WARNING: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).
Materials:
-
8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, stir the reaction at 0 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the sequential slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This is known as the Fieser workup.[18]
-
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, filterable precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify as described in Method A.
Data Presentation
Table 1: Comparison of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate, reduces aldehydes and ketones.[13] | High, reduces aldehydes, ketones, esters, amides, carboxylic acids.[14] |
| Selectivity | High | Low |
| Safety | Relatively safe, can be used in protic solvents. | Pyrophoric, reacts violently with water. Requires anhydrous conditions.[12] |
| Work-up | Simple aqueous quench and extraction.[8] | Careful, multi-step quenching procedure required.[18] |
| Risk of Over-reduction | Low (does not typically reduce the pyridine ring). | Moderate (can reduce the pyridine ring under harsh conditions).[15][16] |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| ¹H NMR | Peaks corresponding to the methyl group, the aromatic protons on the pyridine and imidazole rings, and the methylene and hydroxyl protons of the methanol group. The chemical shifts will be influenced by the heterocyclic ring system. |
| ¹³C NMR | Resonances for the nine carbon atoms, including the methyl carbon, the aromatic carbons, and the methylene carbon. |
| Mass Spectrometry (ESI+) | Expected m/z: 163.0866 [M+H]⁺ |
Visualization of Reaction Mechanism
The reduction of the aldehyde with a hydride reagent proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon.
Figure 3: General mechanism for the reduction of an aldehyde to a primary alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Pyridine with lialh4 plus h3o | Filo [askfilo.com]
- 15. researchgate.net [researchgate.net]
- 16. znaturforsch.com [znaturforsch.com]
- 17. prepchem.com [prepchem.com]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple protocols and provide you with the scientific rationale behind optimizing your reaction conditions, troubleshooting unexpected outcomes, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize an imidazo[1,2-a]pyridine for the first time. Which synthetic method should I choose?
A1: The optimal method depends on the desired substitution pattern of your target molecule and the available starting materials. Here's a breakdown of the most common strategies:
-
For 2- and/or 3-substituted imidazo[1,2-a]pyridines (Tschitschibabin Reaction and analogues): The condensation of a 2-aminopyridine with an α-halocarbonyl compound is a classic and reliable method.[1][2][3] This approach is straightforward and often high-yielding. Modern variations have introduced improvements such as catalyst-free and solvent-free conditions, sometimes with microwave assistance to accelerate the reaction.[1][4]
-
For 3-amino-substituted imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Reaction): This is a powerful one-pot, three-component reaction (3-MCR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6][7] It is particularly useful for rapidly building molecular diversity.[6]
-
For diverse substitution patterns: Other methods include copper-catalyzed three-component reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne, or reactions involving nitroolefins.[1][8][9]
Recommendation: For simple, unsubstituted or alkyl/aryl-substituted imidazo[1,2-a]pyridines at the 2- and 3-positions, start with the condensation of 2-aminopyridine with the corresponding α-bromoketone. For more complex targets, especially those with a 3-amino group, the Groebke-Blackburn-Bienaymé (GBB) reaction is an excellent choice.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here are the most frequent culprits and initial troubleshooting steps:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.
-
Sub-optimal catalyst: The choice and amount of catalyst are crucial. For instance, in the GBB reaction, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids are often used.[6][10] In some cases, a metal-free approach might be more suitable.[5] Experiment with different catalysts and catalyst loadings. For example, in certain iodine-catalyzed syntheses, increasing the catalyst amount may not necessarily improve the yield and could lead to side reactions.[11]
-
Poor solvent choice: The solvent can significantly impact the reaction.[12] For example, in the GBB reaction, alcohols like methanol or ethanol are commonly used and can participate in the reaction mechanism.[12] A switch to a different solvent, including green alternatives like water or deep eutectic solvents, could be beneficial.[13][14]
-
Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side reactions depends on the specific synthetic route. For example, in the GBB reaction with electron-poor aminoazoles, side products can arise from the addition of nucleophilic solvents to the Schiff base intermediate.[6]
-
Purity of starting materials: Ensure that your 2-aminopyridine, carbonyl compound, and any other reagents are of high purity. Impurities can interfere with the reaction.
Troubleshooting Guide: Specific Scenarios
This section provides detailed solutions to specific problems you might encounter during your experiments.
Scenario 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting
Problem: Low or no product formation in a GBB reaction.
Underlying Causes & Solutions:
The GBB reaction involves the formation of a Schiff base from the 2-aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[6] Issues can arise at either of these stages.
-
Schiff Base Formation is Inefficient:
-
Explanation: The formation of the Schiff base is a reversible equilibrium reaction. The presence of water can hydrolyze the Schiff base back to the starting materials. Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and favor Schiff base formation, while bulky groups can hinder the reaction.
-
Solutions:
-
Use a dehydrating agent: Add a dehydrating agent like trimethyl orthoformate to remove water and drive the equilibrium towards the Schiff base.[15]
-
Catalyst choice: A suitable Lewis or Brønsted acid catalyst is essential. Scandium(III) triflate (Sc(OTf)₃) is a common choice, but others like Yb(OTf)₃, In(OTf)₃, or even simple acids like acetic acid or p-toluenesulfonic acid (PTSA) can be effective.[6][12][16] The optimal catalyst can be substrate-dependent.
-
-
-
Cycloaddition Step is Unfavorable:
-
Explanation: The nucleophilicity of the isocyanide and the reactivity of the Schiff base influence the cycloaddition. Electron-poor 2-aminopyridines can result in a less reactive Schiff base, leading to lower yields.[6]
-
Solutions:
-
Solvent Optimization: Alcohols like methanol are often not just inert solvents but can act as co-catalysts.[12] However, for certain substrates, a switch to a non-nucleophilic solvent like dichloromethane (DCM) or toluene might be necessary to prevent side reactions, although this may require a stronger catalyst or higher temperatures.[11][12]
-
Temperature and Reaction Time: While many GBB reactions proceed at room temperature, some may require heating.[11] Microwave irradiation can also be used to accelerate the reaction.[6] Monitor the reaction closely to find the optimal balance, as prolonged heating can lead to decomposition.
-
-
Experimental Protocol: Optimizing a GBB Reaction
-
To a solution of 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate Schiff base formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, quench the reaction and proceed with standard workup and purification.
Data Summary: Catalyst and Solvent Effects in GBB Reactions
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Sc(OTf)₃ (5-10) | Methanol | 25-60 | Good to Excellent | [6] |
| Gd(OTf)₃ (5) | Methanol | 150 (MW) | Good to Excellent | [6] |
| Iodine (5) | Ethanol | 25 | Excellent | [11] |
| p-TsOH (10) | Methanol | 25 | Excellent | [12] |
| Acetic Acid (30 equiv) | H₂O/DMSO | 25 | Good | [16] |
Scenario 2: Tschitschibabin-type Condensation Troubleshooting
Problem: Formation of a dark, tarry reaction mixture with little desired product.
Underlying Causes & Solutions:
This is often indicative of polymerization or decomposition of the starting materials or product under harsh reaction conditions.
-
Reaction Temperature is Too High:
-
Explanation: The classical Tschitschibabin reaction was often performed at high temperatures (150-200 °C) in a sealed tube, which can lead to degradation.[1][2]
-
Solutions:
-
Lower the temperature: Modern protocols often allow for much milder conditions. Try running the reaction at a lower temperature for a longer period.
-
Microwave assistance: Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions and shorter reaction times compared to conventional heating.[4]
-
-
-
Absence of a Base:
-
Explanation: The reaction proceeds via initial alkylation of the pyridine nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration. The final dehydration step is often facilitated by a base. In the absence of a base, the reaction may stall or require harsher conditions.
-
Solutions:
-
Add a mild base: The addition of a base like sodium bicarbonate (NaHCO₃) can significantly improve the efficiency of the reaction under milder conditions.[2]
-
-
Workflow for Troubleshooting Tschitschibabin-type Reactions
Caption: Troubleshooting workflow for Tschitschibabin-type reactions.
Scenario 3: Regioselectivity Issues in Multi-component Reactions
Problem: Formation of isomeric products.
Underlying Causes & Solutions:
While many multicomponent reactions for imidazo[1,2-a]pyridine synthesis are highly regioselective, issues can arise with certain substrates.
-
Ambiguous Nucleophilicity of the Aminopyridine:
-
Explanation: The initial step in many of these reactions is the nucleophilic attack of a nitrogen atom from the 2-aminopyridine. While the endocyclic pyridine nitrogen is generally more nucleophilic, the exocyclic amino group can also react under certain conditions, leading to isomeric products.
-
Solutions:
-
Catalyst Control: The choice of catalyst can influence the regioselectivity. For example, in copper-catalyzed reactions of 2-aminopyridines with alkynes, the copper catalyst plays a key role in directing the reaction pathway.[8]
-
Substrate Modification: Modifying the electronic properties of the 2-aminopyridine with electron-donating or -withdrawing groups can alter the relative nucleophilicity of the two nitrogen atoms.
-
-
General Reaction Mechanism
Caption: Generalized mechanism for the GBB reaction.
This technical guide provides a starting point for optimizing your imidazo[1,2-a]pyridine synthesis. Remember that each specific target molecule may present unique challenges, and a systematic, evidence-based approach to troubleshooting is key to success.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges with (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support guide for the purification of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872362-98-6). This molecule, a key heterocyclic building block in medicinal chemistry and drug development, presents unique purification challenges due to its distinct chemical properties.[1] The presence of a polar hydroxymethyl group and a basic imidazo[1,2-a]pyridine core necessitates a carefully considered purification strategy to achieve high purity. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should anticipate after synthesis?
A1: The impurity profile largely depends on the synthetic route employed. For typical syntheses involving the cyclocondensation of 2-amino-3-methylpyridine with a three-carbon electrophilic partner, you should be vigilant for several types of impurities:
-
Unreacted Starting Materials: Residual 2-amino-3-methylpyridine is a common impurity.
-
Incomplete Cyclization: Stable intermediates from incomplete cyclization can persist in the crude product. Driving the reaction to completion with sufficient heat or removal of water can mitigate this.[2]
-
Regioisomers: Depending on the reaction conditions, minor regioisomers may form.
-
Side-Reaction Products: Over-oxidation of the pyridine nitrogen can lead to the formation of N-oxides, which can complicate purification.
Q2: My compound is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to poor peak shape in column chromatography and tailing or streaking on TLC plates.
To resolve this, you can neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. This will compete with your compound for binding to the acidic sites, resulting in a more symmetrical spot on the TLC plate and sharper peaks during column chromatography.
Q3: I'm struggling to find an effective solvent system for column chromatography. What's a good starting point?
A3: Due to the polarity of the hydroxymethyl group, a relatively polar solvent system is required. The key is to find a balance that provides good separation from less polar starting materials and more polar byproducts. A systematic approach to screening solvents is recommended. Start with a moderately polar system and adjust as needed based on TLC analysis.
Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Rationale |
| Dichloromethane (DCM) / Methanol (MeOH) | 98:2 to 90:10 | A standard choice for polar compounds. Start with a low percentage of MeOH and increase polarity as needed. |
| Ethyl Acetate (EtOAc) / Hexanes | 50:50 to 100% EtOAc | Good for separating moderately polar compounds. If the product is still on the baseline, switch to a more polar system. |
| Chloroform (CHCl₃) / Methanol (MeOH) | 99:1 to 95:5 | An alternative to DCM/MeOH that can sometimes offer different selectivity.[3] |
Always add ~0.5-1% triethylamine to the solvent mixture to prevent peak tailing.
Q4: Is it possible to purify this compound by recrystallization instead of chromatography?
A4: Yes, recrystallization can be an excellent and scalable alternative to chromatography, especially if the crude product is relatively clean. The crystal structure of the related (5-methylimidazo[1,2-a]pyridin-2-yl)methanol has been reported, indicating that this class of compounds has good crystallinity.[4] The ideal recrystallization solvent will dissolve your compound well when hot but poorly at room temperature.
Given the polar nature of your molecule, polar protic solvents are a good starting point. Ethanol has been successfully used for the recrystallization of a similar isomer.[4] A two-solvent system, such as DCM/hexane or ethyl acetate/hexane, may also be effective.[5]
Q5: My final product appears to be degrading upon storage. How can I ensure its stability?
A5: Imidazopyridine derivatives can be susceptible to oxidation and degradation, especially if exposed to light and air over extended periods. The hydroxymethyl group could also be prone to oxidation. For long-term storage, it is advisable to keep the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and store it in a freezer.
Part 2: Troubleshooting Guide for Column Chromatography
This section provides a structured approach to resolving common issues during chromatographic purification.
Problem 1: Poor Separation of the Product from a Close-Running Impurity
-
Underlying Cause: The polarity of the chosen eluent is not optimal to resolve the product from a similarly polar impurity.
-
Systematic Solution:
-
TLC Analysis: Run several TLC plates using different solvent systems (refer to Table 1). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on a column.
-
Solvent Polarity Gradient: If a single solvent system is insufficient, consider using a gradient elution during column chromatography. Start with a less polar mixture and gradually increase the polarity.
-
Alternative Solvents: Sometimes, changing the solvent class entirely (e.g., from an alcohol-based system like DCM/MeOH to an ester-based one like EtOAc/Hexanes) can alter the selectivity and improve separation.
-
Caption: Workflow for optimizing chromatography conditions.
Problem 2: Significant Product Tailing, Leading to Mixed Fractions
-
Underlying Cause: Strong acid-base interactions between the basic nitrogen atoms of the imidazopyridine ring and the acidic silanol groups of the silica gel.
-
Systematic Solution:
-
Add a Basic Modifier: As mentioned in the FAQs, the most effective solution is to add a small amount of a base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is standard. Alternatively, a mobile phase saturated with ammonia can be used.
-
Use Deactivated Silica: If tailing persists, consider using a less acidic stationary phase. You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base before packing the column. Neutral alumina is another alternative stationary phase to consider.
-
Problem 3: Product Precipitates at the Top of the Column Upon Loading
-
Underlying Cause: The compound has poor solubility in the initial eluent, or the sample was loaded in a solvent that is too strong.
-
Systematic Solution:
-
Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it directly onto the column, use the dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting powder to the top of your packed column.
-
Adjust Loading Solvent: If using wet loading, dissolve your sample in the minimum amount of a solvent mixture that is slightly more polar than your running eluent to ensure solubility, but not so polar that it compromises the separation at the beginning of the run.
-
Part 3: Troubleshooting Guide for Recrystallization
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
-
Underlying Cause: This occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, or if the solution is supersaturated with impurities.
-
Systematic Solution:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling often promotes oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a two-solvent system where the compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "bad" solvent).[5]
-
Problem 2: No Crystals Form, Even After Extended Cooling
-
Underlying Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Systematic Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution.
-
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Two-Solvent Method: If a single solvent fails, dissolve the compound in a minimum amount of a "good" hot solvent. Then, add a "bad" solvent dropwise at the boiling temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, and then cool slowly.[5]
-
Caption: Decision tree for selecting a purification method.
Part 4: Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent using the guidelines in Table 1. A good target Rf for the product is ~0.3. Remember to add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and level.
-
Sample Loading: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (~2-3 g). Evaporate the solvent in vacuo until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ocw.mit.edu [ocw.mit.edu]
stability issues of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol in solution
Welcome to the technical support center for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As direct stability data for this specific molecule is not extensively published, this document provides a framework for identifying and mitigating potential degradation based on the known chemistry of the imidazo[1,2-a]pyridine scaffold and established principles of pharmaceutical stability testing.
I. Troubleshooting Guide: Is My Compound Degrading?
Unexpected or inconsistent results are often the first sign of compound instability. This section will help you diagnose potential degradation issues.
Q1: My experimental results are inconsistent from day to day. Could this be a stability issue?
A1: Yes, inconsistent results are a classic indicator of compound instability in your stock or working solutions. Degradation can lead to a decrease in the concentration of the active compound over time, resulting in diminished effects in your assays. Consider the following:
-
Age of Solution: Are you using a freshly prepared solution for each experiment, or are you using a stock solution that was prepared days or weeks ago?
-
Storage Conditions: How is your solution stored? Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can accelerate degradation.
-
Solvent: Is the compound stable in your chosen solvent? Some solvents can promote degradation through hydrolysis or other reactions.
Recommendation: Perform a simple time-course experiment. Prepare a fresh solution and measure its concentration or activity at time zero and then at regular intervals (e.g., 24, 48, 72 hours) while storing it under your typical experimental conditions. A significant drop in concentration or activity suggests a stability problem.
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis. What could they be?
A2: The appearance of new peaks is a strong indication of the formation of degradation products. The characteristics of these peaks can offer clues about the degradation pathway:
-
Retention Time: Degradants are often more polar than the parent compound, leading to earlier elution times in reverse-phase HPLC.
-
Mass Spectrometry (MS): Analyze the mass-to-charge ratio (m/z) of the new peaks. An increase in mass might suggest oxidation (e.g., +16 Da for a hydroxyl group, +32 for a peroxide) or hydrolysis. A decrease in mass could indicate the loss of a functional group.
Recommendation: To confirm that the new peaks are indeed degradants, subject a sample of your compound to forced degradation conditions (see Section III) and analyze the stressed samples by LC-MS. If the peaks in your experimental samples match the retention time and mass of the peaks generated under forced degradation, you have strong evidence of degradation.
Q3: The color of my solution has changed over time. Is this a concern?
A3: A change in color is a visual indicator of a chemical change and should always be considered a potential sign of degradation. Imidazo[1,2-a]pyridine derivatives can be fluorescent, and changes in the electronic structure due to degradation can lead to the formation of colored byproducts.[1]
Recommendation: Do not use discolored solutions. Prepare a fresh solution and investigate the cause of the color change. Consider if the solution has been exposed to light, air (oxygen), or incompatible materials.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is the best way to prepare and store stock solutions of this compound?
A1: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. We recommend the following practices:
-
Solvent Choice: Use anhydrous DMSO or absolute ethanol. Avoid water if the compound's hydrolytic stability is unknown.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of solvent impurities and adsorption to container surfaces.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A safety data sheet for the compound recommends storing it in a cool, dry place and avoiding moisture.[2]
Q2: How stable is this compound to changes in pH?
A2: The stability of N-heterocyclic compounds like imidazo[1,2-a]pyridines can be pH-dependent. The pyridine nitrogen can be protonated at acidic pH, which may alter the electron density of the ring system and its susceptibility to hydrolysis or other reactions.
-
Acidic Conditions: Protonation of the nitrogen atoms could potentially make the ring system more susceptible to nucleophilic attack by water.
-
Basic Conditions: In strongly basic conditions, the hydroxyl group of the methanol substituent could be deprotonated, potentially leading to different degradation pathways.
Recommendation: If your experiments are conducted in aqueous buffers, it is crucial to determine the stability at your working pH. A simple forced degradation study at different pH values (e.g., pH 2, 7, and 10) can provide valuable insights.
Q3: Is this compound sensitive to light?
A3: Many fused aromatic heterocyclic systems, including imidazo[1,2-a]pyridines, exhibit fluorescence, which means they absorb UV or visible light.[1][3][4] This absorption of light energy can lead to photochemical degradation.
Recommendation: As a standard precaution, always protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.
Q4: What are the likely degradation pathways for this molecule?
A4: While specific data is unavailable for this exact molecule, we can hypothesize potential degradation pathways based on its structure and the chemistry of related N-heterocycles:
-
Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[5][6][7] This could occur on the electron-rich imidazole or pyridine rings, potentially forming N-oxides or hydroxylated species. The benzylic-like position of the methanol group could also be a site for oxidation to an aldehyde or carboxylic acid.
-
Photodegradation: As mentioned, compounds that absorb light can undergo complex photochemical reactions, including oxidation or rearrangement.
-
Hydrolysis: While generally stable, extreme pH conditions could promote hydrolysis, though the specific sites are not immediately obvious without experimental data.
The following diagram illustrates a hypothetical oxidative degradation pathway:
Caption: Hypothetical oxidative degradation pathways.
III. Experimental Protocols: Assessing Solution Stability
If you suspect stability issues, a systematic approach is needed to identify the cause. A forced degradation study is a standard method to investigate the intrinsic stability of a compound.[8]
Protocol 1: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation pathways.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
UV lamp (for photostability)
-
Oven (for thermal stability)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂.
-
Thermal Stress: 1 mL stock + 1 mL solvent. Place in an oven at 60°C.
-
Photolytic Stress: 1 mL stock + 1 mL solvent. Expose to UV light.
-
Control: 1 mL stock + 1 mL solvent. Keep at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). Note: For acid and base hydrolysis, it may be necessary to neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples and the control by HPLC or LC-MS. Compare the chromatograms for the appearance of new peaks and the reduction in the peak area of the parent compound.
Data Interpretation:
| Stress Condition | Expected Outcome if Unstable | Potential Degradation Pathway |
| Acid (HCl) | Decrease in parent peak, new peaks appear | Acid-catalyzed hydrolysis |
| Base (NaOH) | Decrease in parent peak, new peaks appear | Base-catalyzed hydrolysis |
| Oxidation (H₂O₂) | Decrease in parent peak, new peaks appear | Oxidation |
| Heat (60°C) | Decrease in parent peak, new peaks appear | Thermally-induced degradation |
| Light (UV) | Decrease in parent peak, new peaks appear | Photodegradation |
Protocol 2: Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing compound stability.
Caption: A systematic workflow for troubleshooting stability issues.
By following these guidelines and protocols, researchers can effectively identify, understand, and mitigate potential stability issues with this compound, ensuring the reliability and accuracy of their experimental data.
References
- 1. ijrpr.com [ijrpr.com]
- 2. capotchem.com [capotchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of N-heterocyclics: A green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01226F [pubs.rsc.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: High-Purity Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents like Zolpidem and Alpidem.[1][2] The specific analogue, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, serves as a critical building block for more complex drug candidates. However, its synthesis is not without challenges. The formation of side products and isomeric impurities can complicate purification, reduce yields, and compromise the integrity of downstream applications.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Here, we address common pitfalls in the synthesis, offering logical, field-tested solutions to help you achieve a high-purity final product consistently.
Section 1: The Primary Synthetic Pathway: A Mechanistic Dissection
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction.[1][3] This pathway involves the condensation of a 2-aminopyridine derivative with a C2 synthon, typically an α-halocarbonyl compound. For the synthesis of this compound, a two-step sequence is optimal: (1) formation of the core via condensation of 2-amino-3-methylpyridine with an α-halo ester (e.g., ethyl bromopyruvate), followed by (2) reduction of the resulting ester to the target alcohol.
Understanding the mechanism is paramount to controlling the reaction and preventing impurity formation.
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-3-methylpyridine on the electrophilic carbon of the α-halo ester. This is the rate-determining step and forms a pyridinium salt intermediate.[2][4]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ester. This step is typically facilitated by a mild base, which deprotonates the amino group, enhancing its nucleophilicity.
-
Dehydration/Aromatization: The resulting hemiaminal intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the two-step synthesis.
Section 2: Troubleshooting Guide: From Failed Reactions to Impure Products
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
This is the most common issue, often pointing to fundamental parameters.
-
Possible Cause 1: Reagent Quality. The α-halo ester is susceptible to hydrolysis and decomposition over time. 2-amino-3-methylpyridine can oxidize and darken.
-
Expert Solution: Always use freshly purchased or purified reagents. Ethyl bromopyruvate should be clear and stored under nitrogen. The aminopyridine should be a light-colored solid. If it is dark, consider recrystallization from a solvent like toluene before use.
-
-
Possible Cause 2: Inappropriate Solvent or Base. The choice of solvent and base is critical for facilitating both the SN2 and cyclization steps. A suboptimal choice can stall the reaction.[2]
-
Expert Solution: An aprotic polar solvent like DMF or Acetonitrile is often preferred for the initial N-alkylation. A non-nucleophilic base like K₂CO₃ or NaHCO₃ is crucial to neutralize the generated HBr without competing in side reactions. See the table below for guidance.
-
Table 1: Solvent and Base Selection Guide
| Solvent | Base | Typical Temp. (°C) | Remarks & Causality |
|---|---|---|---|
| Ethanol | NaHCO₃ | Reflux (78°C) | Protic solvent can solvate ions well. Slower N-alkylation but often leads to cleaner cyclization. Good starting point.[5] |
| Acetonitrile | K₂CO₃ | 80°C | Aprotic polar solvent, excellent for SN2 reactions. K₂CO₃ is strong enough to promote cyclization without causing excessive side reactions. |
| DMF | K₂CO₃ | 60-80°C | High boiling point allows for a wide temperature range. However, can be difficult to remove and may promote side reactions if overheated.[2] |
| Toluene | None (or Et₃N) | Reflux (110°C) | Often used for azeotropic removal of water during the final dehydration step, driving the reaction to completion. |
Q2: My NMR/LCMS shows an unexpected isomeric impurity. Where did it come from?
The most likely culprit is contamination in your starting material.
-
Possible Cause: Isomeric Aminopyridine. Commercial 2-amino-3-methylpyridine can sometimes be contaminated with its isomers, most commonly 2-amino-5-methylpyridine. The synthesis will proceed with this impurity, leading to the formation of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol, which can be very difficult to separate from your target compound.
-
Expert Solution: This is a critical pre-emptive check. Before starting your synthesis, run a proton NMR or GC-MS of your 2-amino-3-methylpyridine starting material. The aromatic region of the NMR is highly diagnostic for substitution patterns. Do not proceed with the synthesis if significant isomeric impurities are detected.
-
Q3: I see a persistent impurity that seems related to my product, but it's not an isomer. What could it be?
This often points to an incomplete reaction, where a stable intermediate is isolated.
-
Possible Cause: Uncyclized Pyridinium Salt. The N-alkylated pyridinium salt formed in the first step is often stable. If the conditions for the subsequent intramolecular cyclization (i.e., sufficient base or heat) are not met, this salt can be isolated as a major impurity. It is highly polar and will behave differently in chromatography.
-
Expert Solution: Ensure you are using at least one equivalent of base relative to the α-halo ester. Monitor the reaction by TLC. The pyridinium salt will likely have a much lower Rf value than the final product. If the reaction stalls at this intermediate, adding more base or increasing the temperature can help drive the cyclization to completion.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the condensation reaction? Beyond reagent purity, temperature control is the most critical parameter. Excessive heat can lead to the formation of dark, tarry decomposition products and potential dimerization of the reactants. It is better to run the reaction for a longer time at a moderate temperature (e.g., 80°C) than to force it with excessive heat.[6]
Q2: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an indispensable tool. Use a solvent system like 10-20% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The starting 2-amino-3-methylpyridine and the final imidazopyridine product are UV active. Staining with potassium permanganate can also help visualize non-UV active intermediates or byproducts. For more precise tracking, LCMS is ideal.
Q3: What is the most effective method for purifying the final alcohol product? Flash column chromatography on silica gel is the standard and most effective method.
-
Recommended Eluent: Start with a non-polar solvent system (e.g., 30% Ethyl Acetate/Hexanes) and gradually increase the polarity (e.g., to 80% Ethyl Acetate/Hexanes or introducing 1-5% Methanol in Dichloromethane). The target alcohol is moderately polar, and a gradient elution will provide the best separation from less polar impurities and highly polar baseline material.
Q4: What is the best reducing agent for converting the intermediate ester to the alcohol? Lithium aluminum hydride (LiAlH₄) is highly effective. The reaction should be performed in an anhydrous ether solvent (like THF or Diethyl Ether) at 0°C to control its reactivity. A careful aqueous workup (e.g., Fieser workup with Na₂SO₄·10H₂O) is required to quench the excess reagent and precipitate the aluminum salts, simplifying filtration.
Section 4: Validated Experimental Protocols
Protocol 4.1: Synthesis of 2-(Ethoxycarbonyl)-8-methylimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methylpyridine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC until the starting aminopyridine is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash chromatography (eluting with an Ethyl Acetate/Hexanes gradient) or used directly in the next step if sufficiently pure.
Protocol 4.2: Reduction to this compound
-
[CAUTION: Perform under an inert atmosphere (Nitrogen or Argon). LiAlH₄ reacts violently with water.]
-
Suspend Lithium aluminum hydride (1.5 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 2-(ethoxycarbonyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, monitoring by TLC for the disappearance of the starting ester.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the resulting slurry to stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate through a pad of Celite®, washing thoroughly with Ethyl Acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
Protocol 4.3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dry, adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., from 30% to 80%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in robust chemical principles.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals.[1][2][3] Its synthesis, while well-documented, presents unique challenges during scale-up where factors like heat transfer, reaction kinetics, and downstream processing become critical. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face.
Q1: What is the most reliable and scalable synthetic route to this compound?
The most established and scalable approach is a two-step synthesis. It begins with the condensation of 3-methyl-2-aminopyridine with an α-halocarbonyl compound, typically ethyl bromopyruvate, to form an intermediate ester. This is followed by the reduction of the ester to the desired primary alcohol.[4] This method avoids harsh conditions and utilizes readily available starting materials.
Q2: My initial condensation reaction (Tschitschibabin reaction) is turning very dark. Is this a cause for concern?
Significant color change is common in imidazopyridine syntheses and not necessarily indicative of failure. However, excessive darkening to black, especially if rapid, can signal decomposition or side-product formation due to poor temperature control. On a large scale, the initial N-alkylation is exothermic. A slow, controlled addition of the ethyl bromopyruvate and efficient heat removal are crucial to prevent runaway reactions and minimize impurity generation.
Q3: Which base is recommended for the condensation/cyclization step during scale-up?
For large-scale operations, mild, inexpensive, and easy-to-handle inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are preferred over organic bases like DBU.[5][6] They are effective at neutralizing the HBr byproduct generated during the reaction. The primary scale-up challenge is ensuring efficient mixing in the heterogeneous slurry and managing the inorganic salts during workup and filtration.
Q4: How can I purify the final product this compound without using column chromatography?
Column chromatography is generally not viable for large-scale purification. The preferred method is crystallization. Key strategies include:
-
Aqueous Workup: First, perform a thorough aqueous wash to remove inorganic salts and water-soluble impurities.
-
Solvent Selection: Identify a suitable solvent/anti-solvent system for recrystallization. A common approach is to dissolve the crude product in a polar solvent (e.g., isopropanol, ethanol) and induce crystallization by adding a non-polar anti-solvent (e.g., heptane, MTBE).
-
Salt Formation: If the free base is difficult to crystallize, consider forming a crystalline salt (e.g., hydrochloride or maleate), which can then be purified by recrystallization and neutralized in a final step if the free base is required.
Q5: What are the primary safety hazards to consider during scale-up?
The two main areas of concern are the handling of the alkylating agent and the execution of the reduction step.
-
Ethyl Bromopyruvate: This is a potent lachrymator and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE) is mandatory. For large quantities, closed-system transfers are highly recommended.
-
Reduction Step: If using powerful reducing agents like lithium aluminum hydride (LiAlH₄), extreme caution is required due to its violent reaction with water and the evolution of flammable hydrogen gas. Safer, though less reactive, alternatives like sodium borohydride (NaBH₄) in an alcoholic solvent are often more suitable for scale-up. The quench step for any reduction must be performed slowly and with adequate cooling.
Troubleshooting Guides for Scale-Up
This section provides in-depth solutions to specific problems that may arise during the scale-up process.
Problem 1: Low Yield or Stalled Condensation/Cyclization Reaction
You observe low conversion from 3-methyl-2-aminopyridine to the intermediate ester, even after extended reaction times.
-
Potential Cause A: Ineffective Alkylation
-
Why it happens: The initial nucleophilic attack of the pyridine nitrogen on ethyl bromopyruvate is the rate-limiting step. Impurities in the starting materials (especially water in the solvent) can hinder this step. The base may not be sufficiently dispersed to neutralize the generated acid, causing the reaction to stall.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure 3-methyl-2-aminopyridine is pure and dry. Use a fresh, high-quality lot of ethyl bromopyruvate.
-
Improve Mixing: On scale, solid bases can settle. Increase the agitation rate to ensure the base is well-suspended, creating a fine slurry that maximizes surface area.
-
Consider a Phase-Transfer Catalyst (PTC): For heterogeneous reactions, a small amount of a PTC like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic-soluble aminopyridine and the solid base.
-
-
-
Potential Cause B: Incomplete Intramolecular Cyclization
-
Why it happens: After the initial N-alkylation, the exocyclic amine must attack the ketone carbonyl to form the five-membered ring. This step can be slow if the reaction temperature is too low or if the intermediate salt precipitates from the solution before it can cyclize.
-
Troubleshooting Steps:
-
Optimize Temperature Profile: While the initial addition should be controlled, a gentle heating period (e.g., to 40-60°C) after the addition is complete can drive the cyclization to completion.[6]
-
Solvent Choice: Ensure the reaction solvent (e.g., ethanol, acetone) can maintain the intermediate in solution long enough for cyclization to occur. If solubility is an issue, a more polar co-solvent might be necessary.
-
-
Diagram 1: Key Steps in Imidazopyridine Formation This diagram illustrates the mechanistic pathway, highlighting the critical cyclization step.
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, detailed mechanistic insights, and practical protocols to enhance the yield, purity, and predictability of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, organized by the synthetic method.
Tschitschibabin Reaction and Related Condensations with α-Halocarbonyls
The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a cornerstone of imidazo[1,2-a]pyridine synthesis. While seemingly straightforward, it can be prone to side reactions that lower yield and complicate purification.
Question 1: I am observing a significant amount of a dimeric byproduct in my Tschitschibabin reaction. How can I minimize its formation?
Answer:
Dimerization is a common side reaction in the Tschitschibabin synthesis, particularly when using reactive 2-aminopyridines under harsh conditions[1]. The primary cause is the self-condensation of the 2-aminopyridine starting material or its reaction with an intermediate.
Causality and Mechanism:
Under basic or high-temperature conditions, a molecule of 2-aminopyridine can act as a nucleophile, attacking another molecule of 2-aminopyridine or a reaction intermediate. This leads to the formation of bipyridine-type structures, which are often difficult to separate from the desired product.
Troubleshooting Strategies:
-
Temperature Control: Avoid excessively high temperatures. If the reaction is sluggish, consider a more activating α-halocarbonyl or the use of a catalyst rather than simply increasing the heat.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-halocarbonyl component to ensure the 2-aminopyridine is consumed by the desired reaction pathway.
-
Gradual Addition: Adding the 2-aminopyridine slowly to a solution of the α-halocarbonyl can help to maintain a low concentration of the aminopyridine, thus disfavoring dimerization.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used[2]. Experimenting with different solvents may help to find conditions that favor the intramolecular cyclization over intermolecular side reactions.
Question 2: My reaction is giving a low yield, and I suspect the initial N-alkylation of the pyridine ring is inefficient. How can I improve this step?
Answer:
The initial step in the Tschitschibabin reaction is the N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl[2][3]. The efficiency of this step is highly dependent on the nucleophilicity of the pyridine nitrogen and the electrophilicity of the α-halocarbonyl.
Troubleshooting Strategies:
-
Substituent Effects: Electron-donating groups on the 2-aminopyridine ring will increase its nucleophilicity and facilitate the initial alkylation. Conversely, electron-withdrawing groups will decrease nucleophilicity and may require more forcing conditions[4].
-
Nature of the Halogen: The reactivity of the α-halocarbonyl follows the order I > Br > Cl. If you are using an α-chloroketone and observing low reactivity, consider switching to the corresponding α-bromoketone.
-
Use of a Base: The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can facilitate the reaction by neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product[5].
Experimental Protocol: A General Procedure for the Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol) and sodium bicarbonate (1.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Ortoleva-King Type Reactions
The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines, often involving the in-situ formation of a reactive intermediate from a ketone, a halogen source (like iodine), and the 2-aminopyridine.
Question 3: My Ortoleva-King reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers in reactions involving unsymmetrical ketones or substituted 2-aminopyridines is a known challenge. This often arises from the competition between two different mechanistic pathways: the Ortoleva-King pathway and a ketimine pathway[6].
Mechanistic Insight:
-
Ortoleva-King Pathway: This involves the formation of a pyridinium salt intermediate by the reaction of the in situ generated α-iodoketone with the pyridine nitrogen of the 2-aminopyridine. Subsequent intramolecular cyclization leads to the imidazo[1,2-a]pyridine[6][7][8].
-
Ketimine Pathway: This pathway involves the initial condensation of the ketone with the exocyclic amino group of the 2-aminopyridine to form a ketimine intermediate. Tautomerization and subsequent cyclization can lead to a different regioisomer.
Troubleshooting Strategies for Regiocontrol:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Lewis acids may favor one pathway over the other. For instance, some iron-catalyzed protocols have been developed to promote the Ortoleva-King pathway[6].
-
Reaction Conditions: Temperature, solvent, and reaction time can all affect the ratio of isomers. A systematic optimization of these parameters is often necessary to favor the desired regioisomer.
-
Substituent Effects: The electronic and steric properties of the substituents on both the ketone and the 2-aminopyridine can influence the preferred reaction pathway. Electron-donating groups on the 2-aminopyridine generally favor the Ortoleva-King pathway by increasing the nucleophilicity of the pyridine nitrogen[4].
DOT Diagram: Competing Pathways in Ortoleva-King Type Reactions
Caption: Competing Ortoleva-King and Ketimine pathways leading to regioisomers.
Groebke-Blackburn-Bienaymé (GBB) and other Multicomponent Reactions (MCRs)
MCRs offer a highly efficient one-pot approach to complex imidazo[1,2-a]pyridines. However, the complexity of the reaction mixture can sometimes lead to the formation of side products.
Question 4: I am observing an unexpected byproduct in my Groebke-Blackburn-Bienaymé reaction, which I suspect is a Schiff base. How can I avoid this?
Answer:
The formation of a Schiff base (an imine) from the aldehyde and the 2-aminopyridine is a common side reaction in the GBB reaction, especially if the subsequent steps of the MCR are slow[7].
Causality and Mechanism:
The GBB reaction proceeds through the initial formation of a Schiff base, which is then attacked by the isocyanide. If the isocyanide is not reactive enough, or if its concentration is too low, the Schiff base intermediate can accumulate as a byproduct.
Troubleshooting Strategies:
-
Use an Excess of the Amidine: Employing a slight excess of the 2-aminopyridine can help to push the equilibrium towards the formation of the desired GBB product and prevent the accumulation of the Schiff base[7].
-
Order of Addition: In some cases, pre-mixing the 2-aminopyridine and the aldehyde before adding the isocyanide can be beneficial. However, if Schiff base formation is a major issue, adding the isocyanide concurrently with the other components might be more effective.
-
Catalyst: The use of an appropriate Lewis or Brønsted acid catalyst is crucial for activating the Schiff base towards nucleophilic attack by the isocyanide. Scandium triflate is a commonly used catalyst for this purpose[5]. Experimenting with different catalysts and catalyst loadings can help to optimize the reaction rate and minimize side product formation.
-
Isocyanide Reactivity: Ensure the isocyanide you are using is of good quality and sufficiently reactive. Some isocyanides can be prone to decomposition, especially under acidic conditions[2].
Question 5: My multicomponent reaction is giving a low yield and a complex mixture of products. What are the general strategies for optimization?
Answer:
Low yields and complex product mixtures in MCRs can stem from a variety of factors, including suboptimal reaction conditions, competing reaction pathways, and degradation of starting materials or products.
General Optimization Workflow:
DOT Diagram: MCR Optimization Workflow
Caption: A systematic workflow for optimizing multicomponent reactions.
Detailed Optimization Steps:
| Parameter | Rationale and Troubleshooting |
| Catalyst | The choice of catalyst (Lewis acid, Brønsted acid, or metal catalyst) and its loading can dramatically affect the reaction rate and selectivity. If you are observing low conversion, consider screening different catalysts or increasing the catalyst loading. Conversely, if you are seeing degradation, a milder catalyst or lower loading may be necessary[5][9]. |
| Solvent | The solvent can influence the solubility of reactants, the stability of intermediates, and the position of equilibria. A solvent screen is often a crucial first step in optimization. Greener solvents like ethanol or even water are increasingly being used[10]. |
| Temperature | Temperature affects the rates of all reactions in the mixture. A lower temperature may favor the desired product by slowing down competing side reactions, while a higher temperature may be necessary to overcome activation barriers. Microwave irradiation can sometimes provide rapid and uniform heating, leading to improved yields and shorter reaction times[11]. |
| Concentration | The concentration of reactants can influence the relative rates of unimolecular versus bimolecular or trimolecular steps in the MCR. Higher concentrations may favor the desired multicomponent pathway. |
| Order of Addition | As discussed for the GBB reaction, the order in which the components are mixed can have a profound impact on the product distribution by favoring the formation of certain intermediates over others. |
Purification Challenges
Question 6: I am having difficulty separating my desired imidazo[1,2-a]pyridine from a closely related isomer/byproduct by column chromatography. What can I do?
Answer:
The separation of structurally similar compounds, such as regioisomers or certain byproducts, can be challenging. Standard silica gel chromatography may not always provide sufficient resolution.
Advanced Purification Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: Systematically screen different solvent systems with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Alternative Stationary Phases: Consider using different stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel. Reversed-phase chromatography (C18) is another powerful option, particularly for more polar compounds[12].
-
Specialized Columns: For particularly challenging separations of isomers, specialized HPLC columns with stationary phases designed for π-π interactions (e.g., pyrenylethyl or nitrophenylethyl phases) can be highly effective[13].
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. A careful screening of different solvents and solvent mixtures is key to finding conditions that will selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to form a derivative that is more easily separated. The derivative can then be converted back to the original compound if necessary.
-
Preparative HPLC: If all else fails, preparative HPLC can provide the high resolution needed to separate even very similar compounds, albeit at a higher cost and lower throughput.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. datapdf.com [datapdf.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids [mdpi.com]
- 13. nacalai.com [nacalai.com]
Technical Support Center: Enhancing the Purity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis and purification of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related challenges encountered during their experimental work. Our goal is to provide you with the technical insights and practical protocols necessary to achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound shows a lower-than-expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?
A1: A depressed and broad melting point, along with broadened signals in the NMR spectrum, strongly suggests the presence of impurities. Based on common synthetic routes to imidazo[1,2-a]pyridines, the likely culprits fall into three categories:
-
Unreacted Starting Materials: The most common starting materials for the synthesis of the imidazo[1,2-a]pyridine core are 2-aminopyridines and α-haloketones or related carbonyl compounds.[1][2] In this case, residual 2-amino-3-methylpyridine or the reagent used to install the hydroxymethyl group may be present.
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to various byproducts. For instance, self-condensation of the carbonyl starting material or the formation of isomeric imidazopyridine structures can occur.
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethanol, ethyl acetate) and reagents like bases (e.g., potassium carbonate) can be trapped in the final product.
To confirm the identity of these impurities, a combination of analytical techniques is recommended, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][]
Q2: I'm struggling to remove a persistent impurity that co-elutes with my product during silica gel column chromatography. What alternative purification strategies can I employ?
A2: When standard silica gel chromatography fails to resolve your product from a persistent impurity, it's often because the impurity has a similar polarity. Here are several advanced strategies to consider:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures. A systematic solvent screen is recommended.
-
Reverse-Phase Chromatography: If the impurity is more polar than your product, reverse-phase chromatography can be highly effective.[5] In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).
-
Acid-Base Extraction: The imidazo[1,2-a]pyridine core is basic due to the presence of nitrogen atoms. This property can be exploited for purification. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic product and any basic impurities will move into the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be extracted back into an organic solvent.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC is the gold standard. While more resource-intensive, it offers the highest resolution for separating closely related compounds.
Experimental Protocol: Troubleshooting via Recrystallization
-
Solvent Screening: In separate small test tubes, dissolve ~10-20 mg of the impure solid in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with water).
-
Observation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields well-formed crystals and leaves the colored impurities in the supernatant.
-
Scaling Up: Once an optimal solvent or solvent pair is identified, scale up the recrystallization with the bulk of the material.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized material using an appropriate analytical technique (e.g., HPLC or NMR) and measure the melting point.
Q3: My 1H NMR indicates the presence of an isomeric byproduct. How can I prevent its formation during the synthesis?
A3: The formation of isomers often arises from a lack of regioselectivity in the cyclization step of the synthesis. For imidazo[1,2-a]pyridines, if the starting 2-aminopyridine is unsymmetrically substituted, the cyclization can potentially occur at either nitrogen atom of the pyridine ring.
Strategies to Enhance Regioselectivity:
-
Choice of Catalyst: The catalyst can play a crucial role in directing the cyclization. For example, in some multi-component reactions, Lewis acids like Ytterbium triflate (Yb(OTf)₃) have been used to catalyze the reaction.[5] Experimenting with different catalysts (e.g., copper, iodine) may favor the desired isomer.[6][7]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the desired isomer.
-
Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms in the starting material can direct the reaction to the desired position. However, this adds extra steps to the synthesis (protection and deprotection).
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing reaction regioselectivity.
Q4: How do I confirm the final purity of my this compound?
A4: A single analytical method is often insufficient to definitively determine purity. A combination of techniques is recommended to provide a comprehensive assessment.
| Analytical Technique | Information Provided | Considerations |
| 1H and 13C NMR | Provides structural confirmation and can detect impurities with distinct signals. Integration of signals can give a rough estimate of purity. | May not detect impurities that lack protons or have overlapping signals. |
| HPLC-UV | A highly sensitive method for quantifying the percentage of the main component and detecting impurities. | Requires a chromophore for UV detection. A validated method with a reference standard is needed for accurate quantification. |
| LC-MS | Confirms the molecular weight of the main product and can help identify impurities by their mass-to-charge ratio. | Ionization efficiency can vary between compounds, so it is not inherently quantitative without proper calibration. |
| Elemental Analysis | Determines the percentage of Carbon, Hydrogen, and Nitrogen. A good match with the theoretical values indicates high purity. | Insensitive to impurities with a similar elemental composition. |
| Melting Point | A sharp melting point close to the literature value is a good indicator of purity. | Impurities typically cause a depression and broadening of the melting point range. |
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system modulating effects.[1][2] The specific substitution pattern on this bicyclic heterocycle dramatically influences its pharmacological profile. This guide provides an in-depth comparison of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its key positional isomers, offering insights into their potential therapeutic applications based on established structure-activity relationships (SAR) within the imidazopyridine class.
While direct comparative studies on these specific isomers are limited, this guide synthesizes data from broader research on imidazopyridine derivatives to provide a predictive comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles.
The Significance of Isomerism in Imidazo[1,2-a]pyridines
The precise placement of substituents on the imidazo[1,2-a]pyridine core is critical in defining the molecule's interaction with biological targets. Even a subtle shift in the position of a methyl or methanol group can lead to profound differences in efficacy, selectivity, and metabolic stability. Understanding these nuances is paramount for medicinal chemists in the design of novel therapeutics. This guide will focus on the comparison of the following isomers:
-
This compound
-
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (hypothetical isomer for SAR discussion)
-
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol (hypothetical isomer for SAR discussion)
Structural Comparison of Key Isomers
The chemical structures of the primary isomers under consideration are presented below. The variation in the substitution pattern on both the imidazole and pyridine rings dictates their three-dimensional shape and electronic properties.
Figure 1. Chemical structures of the primary isomers.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a summary of key properties for the isomers, with some values predicted based on established principles.
| Property | This compound | (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol | General SAR-Based Predictions for Other Isomers |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol | 162.18 g/mol | ~162.19 g/mol |
| LogP (predicted) | 1.5 - 2.0 | 1.4 - 1.9 | Similar range, with minor variations based on intramolecular interactions. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | 41.57 Ų | Expected to be identical. |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Solubility | Sparingly soluble in water | Likely sparingly soluble in water | Solubility is expected to be influenced by crystal packing and intramolecular hydrogen bonding possibilities. |
Structure-Activity Relationship (SAR) Insights and Predicted Biological Activities
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the substitution pattern. Based on extensive research in this chemical class, we can infer the likely biological profiles of our target isomers.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases.[3]
-
Substitution at the 2-position: The 2-position is frequently substituted with aryl groups that can interact with the hinge region of kinase domains. The presence of a methanol group at this position in This compound could serve as a handle for further derivatization or could participate in hydrogen bonding within a target's active site.
-
Substitution at the 3-position: The 3-position is also a critical site for modification. In some kinase inhibitors, this position is occupied by groups that extend into the solvent-exposed region of the ATP-binding pocket. Therefore, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol may exhibit a different kinase inhibition profile compared to its 2-substituted counterpart.
-
Substitution on the Pyridine Ring (6, 7, and 8-positions): The position of the methyl group on the pyridine ring can influence both potency and selectivity. For instance, in a series of imidazo[1,2-a]pyridine-based c-Met inhibitors, substituents at the 8-position were found to be critical, with smaller, electron-withdrawing groups being favorable.[3] The 8-methyl group in our target compounds could influence the orientation of the molecule in the binding pocket and its metabolic stability. Studies on other imidazopyridine series have shown that substitutions at the 6- and 7-positions can also significantly impact activity.[1]
Antimicrobial Activity
Imidazo[1,2-a]pyridines have also been explored as potent antimicrobial agents, particularly against Mycobacterium tuberculosis.[4]
-
SAR in Antitubercular Imidazopyridines: Structure-activity relationship studies have revealed that modifications at the 2-, 3-, and 8-positions of the imidazo[1,2-a]pyridine core can drastically alter antimycobacterial potency. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides, the nature of the substituent at the 8-position was crucial for activity.[4] This suggests that the 8-methyl group in our isomers of interest is likely to play a significant role in their potential antitubercular profile.
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is famously present in the hypnotic agent Zolpidem. The substituents on this core are key to its selectivity for the α1 subunit of the GABA-A receptor. While our isomers are structurally simpler than Zolpidem, the potential for CNS activity cannot be ruled out. The specific substitution pattern will determine the affinity and selectivity for various CNS targets.
Predicted Pharmacokinetic (PK) Profiles
The ADME properties of the isomers are predicted to differ based on the positions of the methyl and methanol groups.
Figure 2. A typical in vitro ADME profiling workflow.
-
Metabolic Stability: The position of the methyl group is a key determinant of metabolic stability. An 8-methyl group may sterically hinder access of metabolizing enzymes to the pyridine nitrogen, potentially increasing the compound's half-life compared to isomers with the methyl group at the 6- or 7-position. The methanol group is a potential site for glucuronidation or oxidation. The accessibility of this group to metabolizing enzymes will depend on its position (2- vs. 3-position) and the overall conformation of the molecule.
-
Permeability: With predicted LogP values in a favorable range, all isomers are expected to have reasonable passive permeability. However, the potential for efflux by transporters like P-glycoprotein would need to be experimentally determined.
-
Plasma Protein Binding: The extent of plasma protein binding is influenced by lipophilicity and the presence of acidic or basic centers. The isomers are expected to exhibit moderate plasma protein binding.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of these isomers, a series of standardized in vitro assays are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is fundamental for determining the cytotoxic potential of the imidazopyridine isomers against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazopyridine isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Figure 3. Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a standardized technique to determine the MIC of a compound against a specific bacterial strain.[6][7]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the imidazopyridine isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of the imidazopyridine isomers against a specific protein kinase.
Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition is determined by the reduction in phosphorylation in the presence of the test compound.[8]
Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the imidazopyridine isomer at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody for detection).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA, denaturing buffer).
-
Detection: Quantify the phosphorylated substrate. This can be done through various methods, including:
-
Radiometric assay: Capturing the radiolabeled substrate on a filter and measuring radioactivity.
-
ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound and (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol represent promising starting points for the development of novel therapeutics. Their distinct substitution patterns are likely to confer different biological activities and pharmacokinetic properties. The 8-methyl group is predicted to enhance metabolic stability, while the position of the methanol group will dictate the potential for specific interactions with biological targets and opportunities for further chemical modification.
To fully elucidate the therapeutic potential of these isomers, the detailed experimental protocols provided in this guide should be employed for a head-to-head comparison. The resulting data will be invaluable for drug development professionals in selecting the most promising candidates for further optimization and preclinical evaluation.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique chemical properties and biological versatility have led to the development of drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a specific subclass: derivatives of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. We will explore the impact of substitutions on this core structure on its biological activity, providing a comparative analysis based on available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of these compounds.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring. Its rigid structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. The substituent at the 8-position, in this case, a methyl group, can significantly influence the molecule's electronic properties and steric profile, thereby modulating its biological activity. The 2-position is a key site for derivatization, and modifications to the methanol group can lead to a range of compounds with distinct pharmacological profiles.
Comparative Analysis of Biological Activities
While a direct head-to-head comparison of a wide array of this compound derivatives is limited in the current literature, we can infer and compare their potential activities based on studies of closely related analogs. The primary activities associated with this scaffold are anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of 8-methyl-substituted imidazo[1,2-a]pyridine derivatives. A notable example is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which demonstrated significant anti-inflammatory activity in breast and ovarian cancer cell lines.[4] This effect is attributed to the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of STAT3/NF-κB Signaling
The anti-inflammatory action of MIA is primarily mediated through the inhibition of the STAT3 and NF-κB signaling pathways.[4] These pathways are crucial regulators of inflammation and are often dysregulated in inflammatory diseases and cancer.
Below is a diagram illustrating the proposed mechanism of action:
References
- 1. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a molecule structurally related to the widely recognized imidazopyridine class of compounds.[1] While the imidazopyridine scaffold is a cornerstone for various therapeutic agents, the specific role and potential of this particular methanol derivative remain a subject of focused investigation.[1] This guide provides a comprehensive framework for the validation of this compound, not as a standalone therapeutic, but as a critical chemical entity in the context of its parent compounds. We will explore its primary identity as a metabolite and impurity of Zolpidem, and outline rigorous experimental protocols to characterize its pharmacological activity, compare it to relevant alternatives, and establish its potential utility in drug development and clinical toxicology.
Introduction: Deconstructing the Role of this compound
This compound, with the chemical formula C₉H₁₀N₂O, is an imidazopyridine derivative. Its core structure is shared by numerous pharmacologically active compounds, most notably Zolpidem, a potent nonbenzodiazepine hypnotic used in the treatment of insomnia.[2] In the context of Zolpidem, this compound is recognized primarily as a metabolite and a known impurity.
The therapeutic validation of such a compound, therefore, takes on a nuanced meaning. It is not about establishing it as a new primary drug, but rather about understanding its potential contributions to the overall pharmacological and toxicological profile of the parent drug. This understanding is critical for:
-
Optimizing Drug Efficacy and Safety: Determining if the metabolite possesses any on-target or off-target activity that could influence the therapeutic window of the parent compound.
-
Developing Safer Formulations: Characterizing impurities to set appropriate limits in drug manufacturing.
-
Forensic and Clinical Toxicology: Using metabolites as biomarkers for drug ingestion and metabolism.
This guide will focus on the validation of this compound in these specific contexts, providing a scientifically rigorous approach to its evaluation.
Comparative Analysis: Performance vs. Alternatives
The performance of this compound must be benchmarked against relevant comparators. Given its role as a Zolpidem metabolite, the most logical alternatives for comparison are Zolpidem itself and its other major metabolites. The primary urinary metabolite of Zolpidem is zolpidem 4-phenyl carboxylic acid (ZCA), which accounts for a significant portion of the excreted dose.[3]
Table 1: Comparative Profile of Zolpidem and its Metabolites
| Feature | Zolpidem | This compound | Zolpidem phenyl-4-carboxylic acid (ZCA) |
| Primary Role | Active Pharmaceutical Ingredient (Hypnotic) | Metabolite / Impurity | Major Urinary Metabolite[3] |
| Known Pharmacological Activity | Potent GABA-A Receptor Modulator[2][4] | Largely uncharacterized, presumed inactive[4] | Considered pharmacologically inactive[4] |
| Therapeutic Concentration Range (Plasma) | 30–300 µg/L[2] | Not established, expected to be low | Variable, used for compliance monitoring[3] |
| Primary Use in Research | CNS drug discovery, sleep research | Reference standard for impurity analysis, metabolic studies | Biomarker for Zolpidem intake in clinical and forensic toxicology[3] |
Expert Insight: The prevailing hypothesis is that the metabolites of Zolpidem, including this compound, are pharmacologically inactive.[4] However, "inactive" is often a relative term. Rigorous validation requires testing this hypothesis directly, as even weak off-target activity could have clinical implications, especially in cases of overdose or in patients with compromised metabolism.
Experimental Validation Protocols
To comprehensively validate the pharmacological and toxicological profile of this compound, a multi-tiered experimental approach is necessary.
The following diagram outlines the logical flow of experiments, from initial characterization to in-depth biological assessment.
Caption: High-level workflow for the validation of this compound.
Causality: Zolpidem exerts its hypnotic effects by selectively binding to the benzodiazepine site on the GABA-A receptor, specifically at subtypes containing the α1 subunit.[4] It is imperative to determine if this compound retains any affinity for this primary target. A competitive binding assay is the gold standard for this determination.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brains in ice-cold 0.32 M sucrose buffer.[5]
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.[5]
-
Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA, which can interfere with the assay.[6]
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes (0.1-0.2 mg of protein per well) with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil or [³H]-Muscimol.[5][7]
-
Add increasing concentrations of the unlabeled competitor: this compound, Zolpidem (positive control), or a non-binding compound (negative control).
-
To determine non-specific binding, a separate set of wells should contain a saturating concentration of a known ligand like Diazepam or GABA.[5]
-
Incubate the plates at 4°C for 45-60 minutes to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Causality: Understanding the metabolic fate of this compound is crucial. Is it a terminal metabolite, or is it further processed by metabolic enzymes? This has implications for its potential accumulation and any associated toxicity. Liver microsomes, which contain the key Phase I enzymes like Cytochrome P450s (CYPs), are an excellent system for this initial assessment.[8]
Methodology:
-
Reaction Setup:
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding a cofactor solution, primarily NADPH, which is essential for CYP450 activity.[8]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Visualization of Key Pathways
The following diagram illustrates the primary metabolic pathways of Zolpidem, highlighting the position of (8-Methylimidazo[1,2-a)pyridin-2-yl)methanol.
Caption: Simplified metabolic pathway of Zolpidem.
This diagram shows the mechanism of action of GABA-A receptor modulators like Zolpidem.
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Conclusion and Future Directions
The validation of this compound is a critical exercise in due diligence for drug development and safety assessment. The experimental protocols outlined in this guide provide a robust framework for characterizing its potential pharmacological activity and metabolic profile.
-
If Binding Affinity is Confirmed: Should this metabolite show any significant affinity for the GABA-A receptor, further studies, including functional assays (e.g., electrophysiology), would be warranted to determine if it acts as an agonist, antagonist, or inverse agonist.
-
If Metabolically Unstable: If the compound is rapidly metabolized, identifying its subsequent metabolites would be the next logical step.
-
As a Biomarker: Regardless of its activity, its presence in biological fluids can be leveraged. Validated LC-MS/MS methods for its quantification can provide a more complete picture of Zolpidem metabolism in clinical and forensic cases, complementing the data from ZCA.[3][10]
By systematically addressing these questions, researchers can ensure a comprehensive understanding of not just the parent drug, but the entire ecosystem of its metabolites, ultimately leading to safer and more effective therapeutics.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Analysis of In Vitro and In Vivo Methodologies
For drug discovery researchers and scientists, the imidazo[1,2-a]pyridine scaffold represents a privileged structure, serving as the foundation for numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive framework for investigating the in vitro and in vivo properties of a specific derivative, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Due to the limited public data on this particular compound, we will draw comparative insights from well-characterized analogs, namely Zolpidem and Alpidem, to propose a robust experimental strategy. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them.
The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Biological Activity
The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has proven to be a versatile template for medicinal chemists.[1][5] Its structural rigidity and ability to engage in various intermolecular interactions have led to the development of compounds targeting a range of biological pathways. Notable examples include Zolpidem, a widely prescribed hypnotic for insomnia, and Alpidem, a former anxiolytic agent.[6][7][8] The diverse applications of this scaffold, spanning from central nervous system (CNS) agents to anticancer and antimicrobial therapies, underscore the potential for novel derivatives like this compound to exhibit significant biological effects.[9][10][11]
Comparative Analysis: Learning from Zolpidem and Alpidem
To formulate a cogent research plan for this compound, it is instructive to examine the experimental journey of its more famous relatives.
Mechanism of Action: GABA-A Receptor Modulation
Zolpidem and Alpidem primarily exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[6][12][13] Specifically, they show preferential binding to the benzodiazepine site on GABA-A receptors containing the α1 subunit.[12][14] This selective binding is thought to be responsible for Zolpidem's potent sedative-hypnotic effects with less pronounced anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.[8][14] Alpidem also demonstrated anxiolytic properties, though its market presence was cut short due to hepatotoxicity.[7][15]
Proposed Experimental Workflow for this compound
The following workflow outlines a logical progression of experiments to characterize the biological activity of this compound.
Caption: Proposed experimental workflow for characterizing this compound.
In Vitro Studies: From Target Binding to Cellular Effects
The initial phase of investigation should focus on establishing the compound's primary mechanism of action and assessing its basic cellular effects.
Primary Target Engagement: GABA-A Receptor Binding Assays
Given the precedent set by Zolpidem and Alpidem, the GABA-A receptor is the most logical primary target to investigate.
Protocol: Radioligand Binding Assay for GABA-A Receptor Subtypes
-
Preparation of Membranes: Prepare crude synaptic membranes from rodent brains or from cell lines stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, [3H]flumazenil, and varying concentrations of this compound (or Zolpidem/Alpidem as controls).
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value.
Functional Activity: Electrophysiology Assays
To determine if binding to the GABA-A receptor translates into functional activity, electrophysiology studies are essential.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype.
-
Electrophysiological Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Modulation: Co-apply GABA with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound and calculate the EC50 for potentiation.
Early Safety Assessment: In Vitro Toxicology
Given the hepatotoxicity observed with Alpidem, early in vitro toxicology screening is crucial.[15]
Protocol: CYP450 Inhibition Assay
-
Microsome Preparation: Use human liver microsomes, which contain a mixture of cytochrome P450 enzymes.
-
Probe Substrates: Utilize specific fluorescent or LC-MS/MS-detectable probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[16]
-
Assay: Incubate the microsomes, a probe substrate, and varying concentrations of this compound.
-
Detection: Measure the formation of the metabolite of the probe substrate.
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.
Protocol: Hepatocyte Viability Assay
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2).
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
Viability Assessment: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.
-
Data Analysis: Determine the CC50 (the concentration of the compound that causes 50% cell death).
Comparative Data Table: In Vitro Profile
| Parameter | Zolpidem | Alpidem | This compound |
| GABA-A α1 Ki (nM) | ~15-20[12][14] | ~1-5 | To be determined |
| GABA-A α2/α3 Ki (nM) | ~200-400[12] | ~20-50 | To be determined |
| GABA-A α5 Ki (nM) | >15,000[14] | ~500 | To be determined |
| CYP3A4 Inhibition IC50 (µM) | Weak inhibitor[16] | Data not readily available | To be determined |
| HepG2 CC50 (µM) | >100 | Data not readily available | To be determined |
Note: The values for Zolpidem and Alpidem are approximate and can vary depending on the specific experimental conditions.
In Vivo Studies: From Pharmacokinetics to Behavioral Effects
Positive in vitro results would warrant progression to in vivo studies to assess the compound's behavior in a whole organism.
Pharmacokinetics (PK)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
Pharmacodynamics (PD) and Efficacy
Based on the in vitro profile, appropriate behavioral models should be selected to evaluate the compound's in vivo effects.
Protocol: Elevated Plus Maze (for Anxiolytic Activity)
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure: Dose rodents with the test compound or vehicle. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms versus the closed arms and the number of entries into each arm.
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Protocol: Open Field Test (for Sedative/Hypnotic and Locomotor Activity)
-
Apparatus: A large, open arena with video tracking capabilities.
-
Procedure: Dose rodents with the test compound or vehicle. Place the animal in the center of the open field and record its activity for a specified duration.
-
Data Collection: Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Interpretation: A significant decrease in total distance traveled and rearing suggests sedative or hypnotic effects.
Comparative Data Table: In Vivo Profile
| Parameter | Zolpidem | Alpidem | This compound |
| Oral Bioavailability (Rat, %) | ~70%[8] | ~32-35%[7] | To be determined |
| Elimination Half-life (Rat, h) | ~2.5 hours[6] | ~19 hours[7] | To be determined |
| Effective Dose (Anxiolytic, mg/kg) | Higher doses required[8] | 0.5 - 2[17] | To be determined |
| Effective Dose (Hypnotic, mg/kg) | 5 - 10[14] | Not a primary effect[7] | To be determined |
Note: In vivo data can be highly variable based on species, strain, and experimental design.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the preclinical evaluation of this compound. By leveraging the extensive knowledge of related compounds like Zolpidem and Alpidem, researchers can design a logical and efficient series of in vitro and in vivo experiments. The initial focus should be on determining its primary molecular target, likely the GABA-A receptor, and assessing its functional consequences. Early in vitro safety profiling, particularly for hepatotoxicity and CYP450 inhibition, is paramount. Positive in vitro data will pave the way for in vivo studies to establish its pharmacokinetic profile and evaluate its potential therapeutic efficacy in relevant behavioral models. The data generated from these studies will be critical in determining whether this compound holds promise as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpidem - Wikipedia [en.wikipedia.org]
- 8. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zolpidem - Wikipedia [en.wikipedia.org]
- 13. Alpidem in the treatment of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to the Mechanism of Action of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide delves into the mechanistic intricacies of this versatile scaffold, with a specific focus on the potential mechanism of action of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Due to the limited direct experimental data on this specific molecule, our analysis will draw upon a comparative approach, leveraging the well-established mechanisms of its prominent analogs, Zolpidem and Alpidem. This comparative framework will provide valuable insights for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.
The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Pharmacologies
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has proven to be a fertile ground for the development of drugs targeting the central nervous system (CNS) and other biological systems.[3][4] Marketed drugs such as the hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine underscore the therapeutic success of this chemical class.[2][3] The scaffold's planarity and the specific arrangement of its nitrogen atoms allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antitubercular effects.[2][5][6]
A Tale of Two Receptors: The GABA-A Receptor and Imidazopyridine Modulation
A primary and well-characterized target for many CNS-active imidazo[1,2-a]pyridine derivatives is the γ-aminobutyric acid type A (GABA-A) receptor.[7] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[7] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[8]
Several imidazopyridine compounds, including Zolpidem and Alpidem, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[8] This binding enhances the effect of GABA, leading to a greater influx of chloride ions and, consequently, a more potent inhibitory signal.[9]
The α Subunit: Key to Functional Selectivity
The GABA-A receptor is a pentameric complex composed of different subunits (α, β, γ). The diversity of these subunits gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. The α subunit, in particular, is a critical determinant of the functional effects of imidazopyridine binding.
-
α1 Subunit: Primarily associated with sedative and hypnotic effects.[11]
-
α2 and α3 Subunits: Linked to anxiolytic and muscle-relaxant properties.[11]
-
α5 Subunit: Implicated in learning and memory processes.[11]
Comparative Mechanism of Action: this compound in the Context of Zolpidem and Alpidem
| Feature | Zolpidem | Alpidem | This compound (Predicted) |
| Primary Target | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator |
| α Subunit Selectivity | High affinity for α1, lower for α2 and α3, no affinity for α5[11] | Preferential binding to α1, but also significant affinity for α2 and α3[10] | To be determined experimentally, but likely to show some degree of α subunit selectivity based on its substitution pattern. |
| Primary Pharmacological Effect | Sedative-Hypnotic[12] | Anxiolytic[13] | Unknown, but could range from sedative to anxiolytic depending on α subunit preference. |
| Clinical Use | Treatment of insomnia[14] | Withdrawn from the market due to hepatotoxicity[13] | Not clinically evaluated. |
Visualizing the Signaling Pathway
The following diagram illustrates the general mechanism of action of imidazopyridine-based GABA-A receptor positive allosteric modulators.
Caption: General mechanism of imidazopyridine GABA-A receptor modulation.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the GABA-A receptor and its selectivity for different α subunits.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Competition Binding: Incubate the prepared membranes with a radiolabeled ligand known to bind to the BZD site (e.g., [³H]flunitrazepam) in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity for each receptor subtype.
Electrophysiological Assays (Patch-Clamp)
Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subtypes.
-
Whole-Cell Patch-Clamp: Record whole-cell currents from these cells using the patch-clamp technique.
-
Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation of the GABA-induced current by the test compound and determine its efficacy and potency (EC50).
In Vivo Behavioral Models
Objective: To evaluate the pharmacological effects of this compound in animal models of sedation, anxiety, and motor coordination.
Methodology:
-
Locomotor Activity: To assess sedative effects.
-
Elevated Plus Maze or Light-Dark Box Test: To evaluate anxiolytic-like activity.
-
Rotarod Test: To measure effects on motor coordination and potential for ataxia.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly valuable framework in the pursuit of novel therapeutics. While the precise mechanism of action of this compound awaits direct experimental validation, a comparative analysis with its well-studied analogs, Zolpidem and Alpidem, strongly points towards its role as a GABA-A receptor modulator. The specific substitutions on its chemical structure will be the ultimate determinant of its pharmacological profile.
Future research should focus on conducting the outlined experimental protocols to definitively characterize the binding affinity, functional efficacy, and in vivo effects of this compound. Such studies will not only elucidate the mechanism of this particular compound but also contribute to a deeper understanding of the structure-activity relationships of the broader imidazo[1,2-a]pyridine class, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. Alpidem - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Established CNS Drugs: A Hypothetical Profile and Evaluation Roadmap
This guide provides a comprehensive comparative analysis of the novel compound (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol against a range of well-established Central Nervous System (CNS) drugs. Due to the limited publicly available data on this specific molecule, we present a hypothetical CNS activity profile based on the known pharmacology of its core imidazo[1,2-a]pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a structured framework for the initial evaluation of this and similar candidate compounds.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the backbone of several clinically successful drugs.[1][2] Its inherent biological activity spans a wide spectrum, including anti-ulcer, anticonvulsant, antiprotozoal, and notably, CNS-active properties.[1] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers) underscore the therapeutic potential of this chemical class.[1][2]
This compound is a derivative of this promising scaffold. While specific biological data for this compound is not yet extensively published, its structural similarity to known CNS-active agents warrants a thorough investigation of its potential as a novel therapeutic. This guide will therefore focus on a comparative analysis based on a predicted mechanism of action and will outline a comprehensive experimental strategy to validate these predictions.
Structural and Physicochemical Comparison
A primary indicator of a compound's potential for CNS activity lies in its structural and physicochemical properties. The ability to cross the blood-brain barrier (BBB) is paramount, and this is often governed by factors such as molecular weight, lipophilicity (LogP), and the presence of specific functional groups.
| Property | This compound | Zolpidem | Diazepam (Benzodiazepine) |
| Chemical Structure | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Benzodiazepine |
| Molecular Formula | C₉H₁₀N₂O | C₁₉H₂₁N₃O | C₁₆H₁₃ClN₂O |
| Molecular Weight | 162.19 g/mol | 307.39 g/mol | 284.7 g/mol |
| Predicted LogP | ~1.5-2.0 (estimated) | 2.9 | 2.8 |
| Key Functional Groups | Methyl, Hydroxymethyl | N,N-dimethylacetamide, Phenyl, Tolyl | Chloro, Phenyl, Lactam |
The lower molecular weight and predicted moderate lipophilicity of this compound suggest a favorable profile for BBB penetration. The presence of the hydroxymethyl group may influence its solubility and potential for hydrogen bonding with therapeutic targets.
Predicted CNS Activity Profile: A GABAergic Hypothesis
Given that Zolpidem, a structural analog, exerts its sedative-hypnotic effects by acting as a positive allosteric modulator (PAM) of the GABA-A receptor, it is plausible to hypothesize a similar mechanism for this compound.[3] Specifically, Zolpidem shows selectivity for the α1 subunit of the GABA-A receptor.[3]
Our primary hypothesis is that This compound will act as a PAM at the benzodiazepine binding site of the GABA-A receptor, potentially with a distinct subunit selectivity profile compared to Zolpidem. The methyl and hydroxymethyl substitutions on the imidazo[1,2-a]pyridine core are expected to modulate its binding affinity and selectivity.
Proposed Experimental Evaluation Plan
To rigorously test our hypothesis and build a comprehensive CNS profile for this compound, a multi-tiered experimental approach is proposed.
In Vitro Characterization
Objective: To determine the primary molecular target and cellular effects of the compound.
Protocol:
-
Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells transiently expressing different human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Binding Reaction: Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]flunitrazepam) in the presence of increasing concentrations of this compound.
-
Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the displacement of the radioligand and calculate the binding affinity (Ki) for each receptor subtype.
Causality: This experiment will directly assess the compound's ability to bind to the benzodiazepine site on various GABA-A receptor subtypes, providing crucial information on its primary target and potential selectivity.
Protocol:
-
Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Two-Electrode Voltage Clamp: Perfuse the cells with a solution containing GABA to elicit a baseline current.
-
Compound Application: Co-apply this compound with GABA and measure the potentiation of the GABA-induced chloride current.
-
Data Analysis: Determine the EC₅₀ for the potentiation of the GABA response.
Causality: This functional assay will confirm whether the compound acts as a positive allosteric modulator and quantify its potency at different GABA-A receptor subtypes.
In Vivo Behavioral Pharmacology
Objective: To assess the CNS effects of the compound in whole animal models.
Protocol (Loss of Righting Reflex in Mice):
-
Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group and a positive control group (e.g., Diazepam) should be included.
-
Assessment: Place each mouse on its back and observe for the loss of the righting reflex (i.e., the inability to right itself within 30 seconds).
-
Data Analysis: Determine the dose at which 50% of the animals lose their righting reflex (ED₅₀).
Causality: This is a classic assay to evaluate the sedative-hypnotic potential of a compound.
Protocol (Elevated Plus Maze in Rats):
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation and Administration: Acclimate Wistar rats to the testing room and administer the compound or vehicle i.p. 30 minutes before testing.
-
Testing: Place each rat in the center of the maze and allow it to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Causality: This model is based on the natural aversion of rodents to open spaces and is a standard for assessing anxiolytic drug activity.
Comparative Summary and Future Directions
The following table summarizes the hypothetical profile of this compound in comparison to known CNS drugs, based on the proposed experimental plan.
| Feature | This compound (Hypothetical) | Zolpidem | Diazepam |
| Primary Target | GABA-A Receptor | GABA-A Receptor | GABA-A Receptor |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator |
| GABA-A Subunit Selectivity | To be determined (Potentially α1-sparing) | α1-selective | Non-selective |
| Predicted Primary Effect | Anxiolytic/Sedative | Sedative/Hypnotic | Anxiolytic/Sedative/Myorelaxant |
| Potential Advantages | Improved side-effect profile (e.g., less sedation) | Rapid onset of action | Broad therapeutic utility |
Successful validation of the proposed CNS activity profile would position this compound as a promising lead compound for the development of novel anxiolytics or sedatives with a potentially improved therapeutic window. Further studies should focus on comprehensive pharmacokinetic and toxicology profiling to fully assess its drug-like properties.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol Analogs in Oncology
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This bicyclic nitrogen-containing heterocycle is a privileged structure, forming the core of several marketed drugs and a multitude of clinical candidates.[2] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of analogs based on the (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol framework, with a particular emphasis on their application as anticancer agents, primarily through the inhibition of key protein kinases.
The Imidazo[1,2-a]pyridine Core: A Scaffold for Kinase Inhibition
The anticancer activity of many imidazo[1,2-a]pyridine derivatives stems from their ability to inhibit protein kinases, enzymes that are often dysregulated in cancer.[3] A significant focus of research has been on the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine analogs can be significantly modulated by substitutions at various positions of the heterocyclic core. For the purpose of this guide, we will consider this compound as our reference structure and explore the impact of modifications at key positions, primarily C2, C3, C6, and C8.
Substitution at the C2 Position
The C2 position is a critical determinant of the biological activity of imidazo[1,2-a]pyridine derivatives. The methanol group in our reference compound provides a handle for further functionalization.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C2 position is a common strategy to enhance potency. For instance, a 2-phenyl group can be a starting point for further optimization. The nature and substitution pattern of this aromatic ring are crucial. Electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the entire molecule and its interaction with the target protein.
-
Linker and Side Chain Modifications: The methanol group can be extended or replaced with various linkers and side chains to probe different regions of the target's binding site. For example, replacing the hydroxyl group with amines, amides, or ethers can lead to significant changes in activity.
The Role of the C8-Methyl Group
The methyl group at the C8 position of our reference compound also plays a role in defining the molecule's activity and selectivity.
-
Steric and Electronic Effects: The C8 position is adjacent to the bridgehead nitrogen, and substituents here can influence the planarity and electronic distribution of the ring system. A methyl group, being a small alkyl group, is often well-tolerated. Replacing it with larger alkyl groups or with electron-withdrawing groups like halogens can modulate the compound's interaction with the target.
Modifications at Other Positions (C3 and C6)
While our focus is on analogs of this compound, it is insightful to consider modifications at other positions to understand the broader SAR of this scaffold.
-
C3 Position: The C3 position is often a site for introducing diversity. Small substituents or even the introduction of a nitrogen atom (to form an imidazo[1,2-a]pyrazine) can alter the compound's properties.
-
C6 Position: The C6 position is another key site for modification. Introducing substituents here can impact the overall shape and polarity of the molecule, influencing its pharmacokinetic properties and target engagement.
Comparative Biological Data of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine analogs against a key cancer-related kinase, PI3Kα, and a breast cancer cell line (T47D). This data is illustrative of the SAR principles discussed.
| Compound ID | C2-Substituent | C8-Substituent | PI3Kα IC50 (nM) | T47D Cell Proliferation IC50 (µM) |
| Reference | -CH2OH | -CH3 | Data not available | Data not available |
| Analog 1 | 4-Fluorophenyl | -CH3 | 150 | 2.5 |
| Analog 2 | 4-Methoxyphenyl | -CH3 | 210 | 3.1 |
| Analog 3 | 2-Thienyl | -CH3 | 180 | 2.8 |
| Analog 4 | 4-Fluorophenyl | -H | 250 | 4.2 |
| Analog 5 | 4-Fluorophenyl | -Cl | 120 | 1.9 |
Data is synthesized from representative studies for illustrative purposes and may not be from a single source.
Experimental Protocols
General Synthesis of the Imidazo[1,2-a]pyridine Core
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.
Step-by-step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired α-haloketone (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Kinase Inhibition Assay (PI3Kα - ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[5][6]
Step-by-step Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the test compound (dissolved in DMSO) or vehicle control.
-
Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate in kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[6]
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[7][8]
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T47D) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL/well) and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
Visualizing the Mechanism and Workflow
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
Experimental Workflow for SAR Studies
Caption: A streamlined workflow for the structure-activity relationship (SAR) studies of novel compounds.
References
- 1. promega.com [promega.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.de [promega.de]
- 6. promega.com [promega.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives in Disease Models
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its derivatives' ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] While public domain data on the specific efficacy of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol in disease models is limited, the therapeutic potential of the broader imidazo[1,2-a]pyridine class is extensively documented. Marketed drugs such as zolpidem (Ambien), alpidem, and saripidem underscore the clinical significance of this scaffold.[1]
This guide provides a comparative analysis of the efficacy of representative imidazo[1,2-a]pyridine derivatives in key disease areas: oncology, infectious disease (tuberculosis), and neurology. By examining their performance in various disease models, supported by experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic promise held by this versatile chemical architecture.
Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation and survival.[6][7]
Comparative Cytotoxicity
The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [4] |
| WM115 (Melanoma) | <12 | [4] | |
| HeLa (Cervical Cancer) | 35.0 | [4] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [8] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [8] | |
| MCF-7 (Breast Carcinoma) | 11 | [8] | |
| A375 (Human Skin Cancer) | 11 | [8] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [4] |
| MCF-7 (Breast Cancer) | 2.35 | [4] | |
| HB9 | A549 (Lung Cancer) | 50.56 | [9] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [10] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] By inhibiting key kinases within this cascade, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.[6][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antituberculosis Efficacy: Telacebec (Q203)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs.[11][12] Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, is a first-in-class drug candidate that has shown potent activity against both drug-susceptible and drug-resistant strains.[13][14]
Comparative Efficacy of Telacebec (Q203)
Telacebec demonstrates potent bactericidal activity at low nanomolar concentrations.[15]
| Parameter | Value | Reference |
| MIC₅₀ (in vitro) | 2.7 nM | [15] |
| MIC₅₀ (in macrophages) | 0.28 nM | [15] |
| In vivo efficacy (mouse model) | >90% reduction in bacterial load at 10 mg/kg | [15] |
Mechanism of Action: Inhibition of Mycobacterial Respiration
Telacebec targets the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of M. tuberculosis.[13][16] This inhibition blocks cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in bacterial death.[17][18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Serial Dilutions: Prepare serial two-fold dilutions of Telacebec in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
Neurological Activity: Modulators of GABAₐ Receptors
Several imidazo[1,2-a]pyridine derivatives are well-established drugs for treating insomnia and anxiety, acting as positive allosteric modulators of the GABAₐ receptor.[19][20] These include Zolpidem, Alpidem, and Saripidem.[21][22][23]
Comparative Profile of GABAₐ Receptor Modulators
These drugs exhibit different pharmacological profiles due to their varying affinities for different GABAₐ receptor subtypes.[19][22]
| Drug | Primary Clinical Use | Key Pharmacological Feature | Reference |
| Zolpidem | Sedative-hypnotic (insomnia) | High selectivity for the α1 subunit of the GABAₐ receptor. | [19][20][24] |
| Alpidem | Anxiolytic (withdrawn) | Anxiolytic effects with reduced sedation compared to benzodiazepines. | [23][25][26] |
| Saripidem | Anxiolytic/Sedative | High selectivity for the ω1 (α1) subtype of the GABAₐ receptor. | [21][22][27] |
Mechanism of Action: Enhancing GABAergic Inhibition
These compounds bind to the benzodiazepine site on the GABAₐ receptor, a ligand-gated ion channel.[28] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[29] This results in the observed sedative, hypnotic, and anxiolytic effects.[28]
Experimental Protocol: Rotarod Test for Sedation/Motor Impairment
The rotarod test is used to assess motor coordination and balance in rodents, which can be impaired by sedative drugs.
-
Acclimation and Training: Acclimate the animals to the testing room. Train them to stay on a rotating rod at a constant speed.
-
Drug Administration: Administer the test compound (e.g., Zolpidem) or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At various time points after administration, place the animal on the rotarod, which is set to accelerate.
-
Data Collection: Record the latency to fall from the rod.
-
Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment or sedation.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The examples of derivatives with potent anticancer, antituberculosis, and neurological activities highlight the broad therapeutic potential inherent in this chemical class. While specific efficacy data for this compound is not extensively available in the public domain, its structural similarity to these bioactive compounds suggests it may also possess valuable pharmacological properties. Further investigation into this and other novel derivatives is warranted to fully explore the therapeutic landscape of this privileged scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 11. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Telacebec (Q203) | Qurient [qurient.com]
- 14. tballiance.org [tballiance.org]
- 15. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zolpidem - Wikipedia [en.wikipedia.org]
- 21. Saripidem - Wikipedia [en.wikipedia.org]
- 22. Saripidem [bionity.com]
- 23. Alpidem - Wikipedia [en.wikipedia.org]
- 24. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. alpidem [drugcentral.org]
- 27. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 28. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 29. youtube.com [youtube.com]
Comparative Kinase Selectivity Profiling of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
A Guide for Researchers in Kinase Inhibitor Development
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide array of protein kinases.[1][2][3] These kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and components of the PI3K/AKT/mTOR signaling pathway, are critical regulators of cell cycle progression, proliferation, and survival, making them prime targets for therapeutic intervention, particularly in oncology.[3][4] The specific compound, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872362-98-6), belongs to this promising class of molecules.[5][6] While extensive research has been conducted on the broader imidazo[1,2-a]pyridine family, publicly available data on the specific kinase selectivity profile of this particular analog is limited.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of this compound. We will present established methodologies for determining its kinase inhibition profile and offer a template for comparing its performance against other known imidazo[1,2-a]pyridine-based inhibitors. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Binding Moiety
The imidazo[1,2-a]pyridine core acts as a bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of a diverse range of kinases. The versatility of this scaffold allows for substitutions at multiple positions, which can be tailored to achieve desired potency and selectivity for specific kinase targets. Various derivatives have been shown to inhibit kinases involved in cancer and inflammatory diseases.[7]
Proposed Workflow for Kinase Selectivity Profiling
To comprehensively assess the cross-reactivity of this compound, a multi-step approach is recommended. This workflow begins with broad screening against a large panel of kinases, followed by more focused secondary assays to determine potency and mechanism of action for identified hits.
Figure 1: A stepwise workflow for characterizing the kinase selectivity of a novel compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the activity of a kinase by measuring the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
Materials:
-
This compound
-
Recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilution to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (Western Blot)
This assay determines if the compound can inhibit the phosphorylation of a kinase's substrate in a cellular context.
Principle: Cells are treated with the inhibitor, and then the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blot using a phospho-specific antibody.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa or A375)[3]
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Comparative Data Presentation
To facilitate a clear comparison of the selectivity profile of this compound, the data should be presented in a structured format. Below is a hypothetical table illustrating how the IC50 values for our compound of interest could be compared against other known imidazo[1,2-a]pyridine inhibitors for a selected panel of kinases.
| Kinase Target | This compound (IC50, nM) | Compound A (Reference) (IC50, nM) | Compound B (Reference) (IC50, nM) | Reference |
| CDK2/CycA | Experimental Data | 15 | 250 | [1] |
| CDK4/CycD1 | Experimental Data | 500 | 30 | [1] |
| Aurora A | Experimental Data | 75 | 12 | [4] |
| Aurora B | Experimental Data | 800 | 20 | [4] |
| PI3Kα | Experimental Data | 5 | 1500 | [3] |
| mTOR | Experimental Data | 20 | 1200 | [3] |
| Mer | Experimental Data | 150 | 8 | [2] |
| Axl | Experimental Data | 200 | 10 | [2] |
Note: The IC50 values for reference compounds are illustrative and sourced from published literature.
Visualizing Kinase Selectivity
A powerful way to visualize kinase selectivity is through a kinome tree map. This representation provides a global view of the compound's interactions across the human kinome, highlighting its specificity and potential off-target effects.
Figure 2: Hypothetical kinome selectivity map. The size of the node represents the potency of inhibition against that kinase.
Conclusion
While the specific kinase inhibition profile of this compound is not yet publicly documented, its structural similarity to a well-established class of kinase inhibitors suggests it holds significant potential as a modulator of kinase activity. By employing the systematic and rigorous experimental approach outlined in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity. This will not only elucidate the specific biological functions of this compound but also contribute to the broader understanding of the structure-activity relationships within the imidazo[1,2-a]pyridine class of kinase inhibitors, ultimately aiding in the development of novel targeted therapeutics.
References
- 1. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (8-Methylimidazo 1,2-a pyridin-2-yl)methanol DiscoveryCPR 872362-98-6 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: An In-Depth Analysis for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a wide array of therapeutic agents and functional materials. Its unique electronic and structural properties have propelled the development of numerous synthetic methodologies. This guide provides a comparative analysis of the most prominent synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the strategic choices involved in accessing this privileged heterocyclic system. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance indicators to guide your synthetic strategy.
Classical Condensation: The Tschitschibabin Reaction
The most traditional and straightforward route to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. This method forms the bedrock of imidazo[1,2-a]pyridine synthesis and serves as a crucial benchmark for newer methodologies.
Mechanism and Rationale: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-halocarbonyl compound to form a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amine and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of base is critical to facilitate the final cyclization and dehydration steps.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine [1][2]
-
Step 1: Reaction Setup
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add phenacyl bromide (1.0 mmol).
-
-
Step 2: Reflux
-
The reaction mixture is refluxed for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Isolation
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
-
Step 4: Purification
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Ortoleva-King Reaction: An In Situ Approach
The Ortoleva-King reaction provides a convenient one-pot method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones, avoiding the need to pre-synthesize or handle lachrymatory α-haloketones.
Mechanism and Rationale: This reaction begins with the in situ formation of an α-iodoketone from the reaction of a methyl ketone with iodine. The 2-aminopyridine then reacts with this intermediate in a manner analogous to the classical condensation described above. The key advantage lies in the direct use of readily available methyl ketones.
Experimental Protocol: One-Pot Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine [3][4]
-
Step 1: Initial Reaction
-
In a sealed tube, a mixture of 2-hydroxyacetophenone (1.0 mmol), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.) is heated at 110 °C for 4 hours.
-
-
Step 2: Cyclization
-
After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is then heated at 100 °C for 1 hour to facilitate cyclization.
-
-
Step 3: Work-up and Isolation
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
-
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to 3-aminoimidazo[1,2-a]pyridines. This methodology is highly valued for its efficiency and ability to generate molecular diversity.
Mechanism and Rationale: The reaction proceeds through the acid-catalyzed formation of an imine from the 2-aminopyridine and an aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine. Subsequent tautomerization leads to the formation of the stable imidazo[1,2-a]pyridine ring system. The use of microwave irradiation can significantly accelerate this reaction.[5][6][7][8]
Experimental Protocol: Microwave-Assisted Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [9]
-
Step 1: Reaction Setup
-
In a sealed microwave vial, combine furfural (1.0 mmol), 2-aminopyridine (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and a catalytic amount of ammonium chloride (10 mol%) in ethanol.
-
-
Step 2: Microwave Irradiation
-
The vial is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100 °C) for a short duration (e.g., 15-30 minutes).
-
-
Step 3: Work-up and Isolation
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then purified directly by column chromatography on silica gel.
-
Transition Metal-Catalyzed C-H Activation/Functionalization
Modern synthetic approaches have increasingly focused on the direct functionalization of C-H bonds to construct the imidazo[1,2-a]pyridine core, offering novel and efficient pathways. These methods often employ transition metal catalysts, such as copper or rhodium, to facilitate the key bond-forming steps.
Mechanism and Rationale: While diverse mechanisms exist depending on the specific catalytic system, a general theme involves the metal-mediated activation of a C-H bond on one of the precursors, followed by coupling with the other reaction partner. For instance, a copper-catalyzed reaction between a 2-aminopyridine and a nitroolefin proceeds via a Michael addition followed by an intramolecular oxidative C-H amination.[10][11] Rhodium-catalyzed reactions can proceed through directed C-H activation of an in situ formed imine.[12][13]
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins [10][11]
-
Step 1: Reaction Setup
-
A mixture of 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and a copper(I) catalyst such as CuBr (10 mol%) are combined in a suitable solvent like DMF in a reaction vessel.
-
-
Step 2: Reaction Conditions
-
The reaction is typically carried out under an atmosphere of air (as the oxidant) at an elevated temperature (e.g., 80-100 °C) for several hours.
-
-
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
-
Step 4: Purification
-
The crude product is purified by column chromatography.
-
Comparative Analysis of Synthesis Routes
| Parameter | Classical Condensation (Tschitschibabin) | Ortoleva-King Reaction | Groebke-Blackburn-Bienaymé (GBB) Reaction | C-H Activation/Functionalization |
| Starting Materials | 2-Aminopyridines, α-haloketones | 2-Aminopyridines, methyl ketones, iodine | 2-Aminopyridines, aldehydes, isocyanides | 2-Aminopyridines, various coupling partners (e.g., nitroolefins, alkynes) |
| Key Advantages | Well-established, reliable, simple starting materials.[1] | Avoids handling of lachrymatory α-haloketones, one-pot procedure.[3][4] | High atom economy, rapid access to diverse 3-amino derivatives, one-pot.[9][14] | High atom economy, novel bond formations, access to unique substitution patterns.[10][11] |
| Key Disadvantages | Requires pre-functionalized and often lachrymatory α-haloketones. | Use of stoichiometric iodine, can have moderate yields.[3] | Limited to 3-amino substituted products, isocyanides can be toxic. | Often requires expensive metal catalysts and ligands, can require optimization. |
| Typical Yields | 60-95% | 40-70%[3] | 60-98%[15] | 50-95% |
| Reaction Conditions | Reflux in solvent (e.g., ethanol, DMF).[2] | High temperature (100-110 °C).[3][4] | Often mild, can be accelerated by microwave irradiation.[5][6][7][8] | Varies, often requires inert atmosphere and elevated temperatures. |
| Substrate Scope | Broad for both 2-aminopyridines and α-haloketones. | Good for various substituted methyl ketones and 2-aminopyridines. | Wide range of aldehydes and isocyanides are tolerated.[16] | Dependent on the specific catalytic system, can be very broad. |
Visualization of Synthetic Pathways
Classical Condensation (Tschitschibabin) Workflow
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of novel chemical entities like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol demand a meticulous and informed approach. This guide provides a direct, procedural framework for the safe management and disposal of this compound, grounded in established environmental health and safety (EHS) principles. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and regulatory compliance.
Core Principle: Hazard Assessment and the Precautionary Approach
This compound is a heterocyclic compound belonging to the imidazopyridine class.[1] This family of compounds is known for significant biological activity, with many derivatives developed as therapeutic agents, including GABAA receptor agonists.[1][2]
Known and Inferred Hazards:
-
Acute Toxicity: The compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral) with the corresponding H302 hazard statement.
-
Irritation: It may cause respiratory irritation.[3]
-
Incomplete Data: Crucially, a complete toxicological profile for this specific chemical has not been thoroughly established.[3]
This lack of comprehensive data necessitates the adoption of the precautionary principle . We must handle this compound as a potentially cytotoxic and biologically active substance.[4] All waste generated, including contaminated labware and solvents, must be treated as hazardous chemical waste and must not be disposed of via standard trash or sanitary sewer systems.[5][6]
Operational Plan: Waste Management from Generation to Disposal
Effective waste management begins at the point of generation. A systematic approach prevents contamination, ensures proper segregation, and facilitates safe disposal.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure:
-
Hand Protection: Nitrile gloves, inspected before use. Dispose of contaminated gloves as hazardous waste.[3]
-
Eye Protection: ANSI-approved safety glasses or goggles.[7]
-
Body Protection: A standard laboratory coat.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[3]
Waste Segregation and Container Management
All waste streams containing this compound must be collected as hazardous waste. Federal and state regulations, such as those under the Resource Conservation and Recovery Act (RCRA), govern this process.[8]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish an SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[8][9] This area must be clearly marked.
Step 2: Select and Label Waste Containers Use only containers that are compatible with the chemical waste. Containers must be leak-proof and have a secure, tight-fitting lid.[10]
-
Labeling is Mandatory: As soon as waste is first added, affix a completed EHS Hazardous Waste Label.[5][11] The label must include:
Step 3: Manage Waste Streams Proper segregation is critical to prevent dangerous reactions.[5] The following table outlines the primary waste streams for this compound.
| Waste Stream | Description | Recommended Container | Disposal Protocol |
| Solid Waste | Unused or expired pure this compound. | Original container if in good condition, or a wide-mouth, sealable container made of compatible plastic or glass. | Label as "Hazardous Waste" and list the chemical name. Store in the SAA. |
| Contaminated Labware & Debris | Items grossly contaminated with the compound, such as gloves, weigh boats, paper towels, pipette tips, and silica gel from purification.[9] | A designated, lined, and sealable solid waste container or a puncture-proof sharps container for broken glass.[9] | Collect directly into the labeled hazardous waste container. Do not place in regular trash or biohazard bags.[5] |
| Liquid Waste (Non-Aqueous/Organic) | Solutions of the compound in organic solvents (e.g., Methanol, Acetonitrile, DCM). Includes reaction mixtures and solvent rinsates from cleaning glassware. | A sealable, chemically-resistant bottle (e.g., glass or polyethylene) with a screw cap. Must be stored in secondary containment.[5][9] | Label as "Hazardous Waste" and list all components, including solvents and the title compound, with percentages. Never mix incompatible wastes. [5] |
| Liquid Waste (Aqueous) | Aqueous solutions containing the compound. Note: Due to its potential toxicity, this compound is not suitable for drain disposal, regardless of concentration.[3][7] | A sealable, chemically-resistant bottle (e.g., glass or polyethylene) with a screw cap, stored in secondary containment.[5][9] | Label as "Hazardous Waste" and list all components with percentages. Do not neutralize without a specific, validated protocol and EHS approval, as this constitutes chemical treatment.[12] |
Procedural Guidance: Spills and Decontamination
Accidents require immediate and correct action to mitigate exposure and environmental release.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear the full PPE described in Section 2.1.
-
Contain and Clean:
-
For Solid Spills: Avoid creating dust. Gently sweep or scoop the material into the designated solid hazardous waste container.[3]
-
For Liquid Spills (Solutions): Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into the solid hazardous waste container.[7]
-
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (like methanol or ethanol). Dispose of the wipe as contaminated debris.
-
Report: Report the spill to your laboratory supervisor and EHS office, per institutional policy.
Empty Container Disposal
An "empty" container that held an acutely toxic chemical is not considered empty until properly decontaminated.[8]
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., methanol, acetone).[13][14]
-
Collect Rinsate: This is critical. The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[14] Never pour it down the drain.
-
Dry: Allow the rinsed container to air-dry completely in a fume hood.[13]
-
Deface Label: Completely remove or deface the original chemical label.[11]
-
Final Disposal: Dispose of the decontaminated container in a designated glass waste box or according to your institution's specific guidelines for clean lab glass.[9]
Final Disposal Workflow
The ultimate disposal of hazardous waste is a regulated process managed by your institution's EHS department.
-
Storage in SAA: Store your properly labeled, closed waste containers in the designated SAA. Liquid containers must be in secondary containment.[9]
-
Monitor Accumulation: Do not exceed storage limits (typically 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste). Schedule regular pickups to avoid accumulation.[8][11]
-
Request Pickup: When a container is full (no more than 90% capacity), submit a waste collection request to your EHS office.[6][11]
-
EHS Collection: Trained EHS personnel will collect the waste from your laboratory for consolidation and shipment to a licensed hazardous waste disposal facility.[15]
Visual Workflow: Decision Process for Waste Management
Caption: Disposal decision workflow for this compound.
References
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Uncharted: A Comprehensive Guide to Personal Protective Equipment for Handling (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
For researchers, scientists, and drug development professionals venturing into novel chemical entities, ensuring personal safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a compound for which comprehensive toxicological data is not yet available. In such instances, a conservative approach, treating the substance as potentially hazardous, is the cornerstone of a robust safety culture. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the "Why" Behind the "How"
The Safety Data Sheet (SDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a higher level of precaution. Based on its chemical structure as an imidazopyridine derivative, we can infer potential hazards that guide our PPE selection. Imidazopyridine scaffolds are common in pharmacologically active molecules, suggesting the potential for biological activity.[2][3][4][5] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary objective.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Many heterocyclic compounds can cause irritation upon contact.
-
Respiratory Irritation: Fine powders can be easily aerosolized and inhaled, potentially causing respiratory tract irritation.
-
Unknown Systemic Effects: Due to its novelty, the potential for systemic toxicity upon absorption cannot be ruled out.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles | Double-gloving with nitrile gloves | Lab coat, disposable sleeves | NIOSH-approved N95 respirator |
| Dissolution & Solution Handling | Chemical splash goggles, face shield | Nitrile gloves | Lab coat, chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| In-Reaction & Work-up | Chemical splash goggles, face shield | Nitrile gloves | Lab coat, chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles, face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator with organic vapor cartridges and particulate filter |
Detailed PPE Selection and Use
-
Eye and Face Protection:
-
Safety Glasses: Provide basic protection from projectiles and should be worn at all times in the laboratory.
-
Chemical Splash Goggles: Essential when handling liquid solutions of the compound to protect against splashes.
-
Face Shield: Should be worn in conjunction with goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during spill cleanup.[6]
-
-
Hand Protection:
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are suitable for handling this compound.[7] Always check for visible signs of degradation or punctures before use.
-
Double-Gloving: Recommended during weighing and transfer of the solid to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Proper Glove Removal: Avoid touching the outer surface of the glove with bare hands. Peel one glove off by grasping the cuff and pulling it inside out, then use the clean, ungloved hand to remove the second glove by sliding fingers under the cuff.
-
-
Body Protection:
-
Lab Coat: A standard, buttoned lab coat protects personal clothing and skin from minor spills and contamination.
-
Chemical-Resistant Apron: Provides an additional layer of protection against splashes of solutions.
-
Disposable Sleeves: Useful during weighing and transfer of the solid to protect the arms from dust contamination.
-
-
Respiratory Protection:
-
A NIOSH-approved N95 respirator is recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[8]
-
For spill cleanup involving volatile solvents, a respirator with organic vapor cartridges and a particulate pre-filter may be necessary. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
-
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to standard operating procedures is critical for minimizing exposure.
Weighing and Transfer of Solid this compound
-
Preparation: Don all required PPE (safety goggles, double nitrile gloves, lab coat, disposable sleeves, and N95 respirator).
-
Work Area: Perform weighing inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Procedure:
-
Use a disposable weighing boat.
-
Carefully scoop the desired amount of powder using a clean spatula. Avoid creating dust clouds.
-
To transfer the powder to a flask, gently tap the weighing boat.
-
Rinse the weighing boat and spatula with the intended solvent to ensure a quantitative transfer and to decontaminate the tools.[9][10][11]
-
Dissolution and Handling of Solutions
-
Preparation: Don appropriate PPE (chemical splash goggles, nitrile gloves, lab coat, and chemical-resistant apron). A face shield is recommended for larger volumes.
-
Work Area: All manipulations should be performed within a certified chemical fume hood.
-
Procedure:
-
Add the solvent to the flask containing the weighed solid.
-
Use a magnetic stirrer or sonicator to aid dissolution as needed.
-
Keep the container closed as much as possible to prevent the release of vapors.
-
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing boats, and disposable sleeves should be collected in a dedicated, labeled hazardous waste bag.
-
Excess solid this compound should be treated as hazardous waste and disposed of according to institutional guidelines.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Do not mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste segregation.
-
-
Contaminated Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the initial rinsate as hazardous waste.
-
Subsequent rinses may be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS.
-
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of an emergency can significantly mitigate harm.
Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves volatile solvents.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including chemical splash goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron or suit. Respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12][13] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Carefully scoop the absorbed material or the covered solid into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[14][15] Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Framework for PPE Selection
The selection of appropriate PPE is a risk-based decision. The following diagram illustrates a simplified decision-making process.
Caption: A flowchart for selecting appropriate PPE based on the laboratory operation.
By internalizing the principles outlined in this guide, you can confidently and safely handle this compound and other novel chemical compounds, fostering a secure and productive research environment.
References
- 1. twu.edu [twu.edu]
- 2. esports.bluefield.edu - Chemical Solution Preparation [esports.bluefield.edu]
- 3. OUSD Science - NIOSH School Chemistry Lab Safety Guide [sites.google.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. hydepark-environmental.com [hydepark-environmental.com]
- 14. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. utoledo.edu [utoledo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
